D-Ribose-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,4,5,5-pentadeuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2D2,3D,4D,5D |
InChI Key |
PYMYPHUHKUWMLA-GMNJSXRBSA-N |
Isomeric SMILES |
[2H][C@](C=O)([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Deuterium-Labeled D-Ribose for Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of deuterium-labeled D-Ribose as a powerful tool for elucidating metabolic pathways and quantifying metabolic fluxes. The use of stable isotope tracers, such as deuterium, offers a non-radioactive and sensitive approach to track the fate of molecules in biological systems, providing critical insights for basic research and drug development.
Introduction to Deuterium-Labeled D-Ribose in Metabolic Tracing
Deuterium (²H or D), a stable isotope of hydrogen, serves as an invaluable tracer in metabolic studies. When incorporated into molecules like D-Ribose, it allows researchers to follow their metabolic fate through various biochemical pathways. D-Ribose is a central pentose sugar, playing a critical role in the pentose phosphate pathway (PPP), nucleotide biosynthesis, and the supply of precursors for other metabolic routes. By tracing the journey of deuterium-labeled D-Ribose, scientists can gain a quantitative understanding of these processes under different physiological and pathological conditions.
The primary analytical techniques for detecting and quantifying deuterium incorporation are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods can distinguish between labeled and unlabeled molecules, providing data on the rate of metabolic conversion and the relative contributions of different pathways.
Key Metabolic Pathways of D-Ribose
Deuterium-labeled D-Ribose is primarily metabolized through the pentose phosphate pathway, which has both an oxidative and a non-oxidative branch. It is also a direct precursor for the synthesis of nucleotides, such as ATP.
Figure 1: Overview of the central metabolic pathways involving D-Ribose.
Quantitative Data from Deuterium-Labeled D-Ribose Studies
The use of deuterium-labeled D-Ribose enables the quantification of various metabolic parameters. The following tables summarize key quantitative data from published studies.
| Parameter | Model System | Tracer | Key Findings | Reference |
| RNA Ribose Incorporation | C2C12 Myotubes | D₂O | Mole Percent Excess (MPE) of 0.39 ± 0.1% after IGF-I stimulation. | [1] |
| RNA Ribose Incorporation | Human PBMCs | D₂O | Mole Percent Excess (MPE) increased to 0.37 ± 0.04% and 0.42 ± 0.04%. | [1] |
| Ribosomal RNA Production Rate | Human Leukemia Cells (in vivo) | [6,6-²H₂]-glucose | ~7% per day. | [2] |
| Serum Ribose Levels | Healthy Humans | D-Ribose (unlabeled) | Steady state serum levels ranged from 4.8 mg/100 ml (oral) to 81.7 mg/100 ml (intravenous). | [3] |
| Urinary Ribose Excretion | Healthy Humans | D-Ribose (unlabeled) | 23% of the intravenously administered dose at 222 mg/kg/h was lost in urine. | [3] |
Table 1: Quantitative data on D-Ribose metabolism and incorporation.
| Parameter | Compound | In Vitro System | In Vivo System | Key Finding | Reference |
| Intrinsic Clearance (CLint) | Enzalutamide vs. d₃-Enzalutamide | Rat & Human Liver Microsomes | N/A | CLint of d₃-ENT was 49.7% and 72.9% lower in rat and human microsomes, respectively. | [4] |
| Maximum Plasma Concentration (Cmax) | Enzalutamide vs. d₃-Enzalutamide | N/A | Rats (oral admin.) | Cmax of d₃-ENT was 35% higher. | [4] |
| Area Under the Curve (AUC₀₋t) | Enzalutamide vs. d₃-Enzalutamide | N/A | Rats (oral admin.) | AUC₀₋t of d₃-ENT was 102% higher. | [4] |
Table 2: Pharmacokinetic parameters demonstrating the kinetic isotope effect of deuteration.
Experimental Protocols
This section provides detailed methodologies for key experiments using deuterium-labeled D-Ribose.
Experimental Workflow for In Vitro Metabolic Labeling
The following diagram outlines a general workflow for in vitro metabolic studies using deuterium-labeled D-Ribose.
Figure 2: General workflow for in vitro deuterium labeling studies.
Protocol for Measuring RNA Turnover Using D₂O
This protocol is adapted from studies measuring RNA synthesis rates in vitro and in vivo.[1][2]
1. Cell Culture and Labeling:
-
Culture cells (e.g., C2C12 myotubes or peripheral blood mononuclear cells - PBMCs) in standard growth medium.
-
For labeling, replace the standard medium with a medium containing a known enrichment of D₂O (e.g., 4-8%).
-
Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the incorporation of deuterium into newly synthesized RNA.
2. Sample Collection and RNA Extraction:
-
Harvest the cells by centrifugation.
-
Immediately extract total RNA using a standard method such as TRIzol reagent or a commercial RNA extraction kit to ensure the integrity of the RNA.
3. RNA Hydrolysis:
-
Hydrolyze the purified RNA to its constituent ribonucleosides (adenosine, guanosine, cytidine, uridine) using a mixture of enzymes such as nuclease P1 and alkaline phosphatase.
4. Derivatization for GC-MS Analysis:
-
The resulting ribonucleosides are chemically derivatized to make them volatile for gas chromatography. A common method is to convert the ribose moiety to its aldonitrile tetra-acetate derivative.
5. GC-MS/MS Analysis:
-
Analyze the derivatized samples by gas chromatography-tandem mass spectrometry (GC-MS/MS).
-
Monitor the specific mass-to-charge (m/z) ratios for the labeled (M+n) and unlabeled (M) fragments of the ribose derivative to determine the mole percent excess (MPE) of deuterium.
6. Calculation of Fractional Synthesis Rate (FSR):
-
The fractional synthesis rate of RNA can be calculated using the following formula: FSR (%/day) = (MPE_RNA_ribose / MPE_precursor) * (1 / time_in_days) * 100
-
The precursor enrichment (MPE_precursor) is typically measured from the body water enrichment (e.g., from plasma or saliva in in vivo studies).
Protocol for In Vivo Administration and Sample Collection
This protocol is based on human studies involving the administration of deuterium-labeled compounds.[3][5]
1. Subject Preparation and Tracer Administration:
-
Subjects should fast overnight prior to the study.
-
Administer the deuterium-labeled tracer, such as [6,6-²H₂]-glucose, either orally or via intravenous infusion. The dosage and administration route will depend on the specific research question. For example, a total dose of 1 g/kg body weight can be given orally in aliquots over several hours.
2. Sample Collection:
-
Collect blood samples at predetermined time points throughout and after the tracer administration period.
-
For studies involving specific cell populations, isolate the cells of interest (e.g., lymphocytes) from whole blood using methods like density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
For tissue-specific studies, biopsies may be collected at the end of the infusion period.
3. Sample Processing and Storage:
-
Process blood samples to separate plasma/serum and cellular components.
-
Immediately freeze all samples at -80°C until further analysis to prevent metabolic activity and degradation.
4. Metabolite Extraction and Analysis:
-
Extract metabolites from cells or tissues using appropriate solvent systems (e.g., methanol/chloroform/water).
-
Prepare the extracts for MS or NMR analysis as described in the in vitro protocol. This may involve derivatization for GC-MS or resuspension in a deuterated solvent for NMR.
Conclusion
Deuterium-labeled D-Ribose is a versatile and powerful probe for investigating cellular metabolism. Its application, in conjunction with advanced analytical techniques like MS and NMR, provides quantitative insights into the dynamics of the pentose phosphate pathway, nucleotide synthesis, and overall metabolic flux. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and implement robust metabolic studies, ultimately contributing to a deeper understanding of cellular physiology and the mechanisms of disease.
References
- 1. A novel D2O tracer method to quantify RNA turnover as a biomarker of de novo ribosomal biogenesis, in vitro, in animal models, and in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of ribosomal RNA turnover in vivo by use of deuterium-labeled glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of D-ribose administered continuously to healthy persons and to patients with myoadenylate deaminase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Proliferation and Disappearance of Regulatory T Cells in Human Studies Using Deuterium-Labeled Glucose | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to D-Ribose-d5 Incorporation into Nucleotides for Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in metabolic research, enabling the precise tracking of atoms through complex biochemical pathways. Among the various stable isotopes utilized, deuterium-labeled compounds offer unique advantages in tracing metabolic fluxes. D-Ribose-d5, a pentose sugar in which five hydrogen atoms have been replaced by deuterium, serves as a powerful probe for investigating nucleotide metabolism. Its incorporation into the ribose moiety of nucleotides allows for the detailed study of de novo and salvage synthesis pathways, providing critical insights into cellular proliferation, disease states, and the mechanism of action of therapeutic agents.
This technical guide provides a comprehensive overview of the principles and methodologies for studying the incorporation of this compound into cellular nucleotide pools. It is intended for researchers, scientists, and drug development professionals who are looking to employ stable isotope tracing to elucidate the intricacies of nucleotide metabolism. The guide covers detailed experimental protocols, quantitative data presentation, and visualization of relevant metabolic pathways and experimental workflows.
Core Concepts of this compound Incorporation
D-Ribose is a central precursor for the synthesis of nucleotides, which are the building blocks of RNA and DNA and are essential for a multitude of cellular processes, including energy transfer and signaling. The ribose component of nucleotides is primarily synthesized through the pentose phosphate pathway (PPP). This compound, when introduced to cells, is taken up and phosphorylated to ribose-5-phosphate-d5. This labeled intermediate can then enter the nucleotide synthesis pathways.
There are two primary pathways for nucleotide biosynthesis:
-
The De Novo Synthesis Pathway: This pathway synthesizes nucleotides from simple precursors such as amino acids, bicarbonate, and formate. The ribose-5-phosphate generated from this compound is converted to phosphoribosyl pyrophosphate (PRPP), which is the activated form of ribose used for the synthesis of both purine and pyrimidine nucleotides.
-
The Salvage Pathway: This pathway recycles pre-existing bases and nucleosides that are released from the breakdown of RNA and DNA. These salvaged components are then reincorporated into the nucleotide pool. This compound can also contribute to the salvage pathway by providing the ribose moiety for the conversion of salvaged bases into nucleotides.
By tracing the incorporation of the deuterium label from this compound into the nucleotide pool, researchers can quantify the relative contributions of the de novo and salvage pathways to overall nucleotide synthesis. This information is invaluable for understanding the metabolic reprogramming that occurs in various physiological and pathological states, such as cancer and viral infections. Furthermore, it provides a powerful platform for assessing the efficacy and mechanism of drugs that target nucleotide metabolism.
Experimental Protocols
Cell Culture and Labeling with this compound
A generalized protocol for labeling cultured mammalian cells with this compound is provided below. It is important to note that optimal conditions, such as cell density, labeling duration, and this compound concentration, may vary depending on the cell type and experimental objectives and should be empirically determined.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (commercially available from suppliers of stable isotope-labeled compounds)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by dissolving this compound in the complete culture medium to the desired final concentration. A common starting concentration is 100 µM, but this should be optimized.
-
Initiation of Labeling: When the cells reach the desired confluency (typically 70-80%), aspirate the existing medium and wash the cells once with pre-warmed PBS.
-
Incubation: Add the pre-warmed this compound labeling medium to the cells and incubate them under standard cell culture conditions (e.g., 37°C, 5% CO2). The labeling duration can range from a few hours to several days, depending on the turnover rate of the nucleotide pools and the experimental goals. For steady-state labeling, a 24-48 hour incubation is often sufficient.
-
Harvesting: After the desired labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS to halt metabolic activity. The cells are now ready for nucleotide extraction.
Nucleotide Extraction
The following protocol describes a common method for extracting nucleotides from cultured cells using methanol-chloroform extraction.
Materials:
-
Ice-cold 80% methanol
-
Chloroform
-
Nuclease-free water
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching 14,000 x g at 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Metabolite Quenching and Cell Lysis: After washing with PBS, add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer. Scrape the cells from the culture vessel and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Phase Separation: Add an equal volume of chloroform to the methanol-cell suspension. Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to separate the aqueous and organic phases.
-
Collection of Aqueous Phase: The polar metabolites, including nucleotides, will be in the upper aqueous phase. Carefully collect the aqueous phase without disturbing the protein interface and transfer it to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the aqueous extract to a pellet using a lyophilizer or a vacuum concentrator.
-
Storage: The dried nucleotide extract can be stored at -80°C until analysis.
LC-MS/MS Analysis of this compound Labeled Nucleotides
The analysis of this compound labeled nucleotides is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation and sensitive detection of individual nucleotides and their isotopologues.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source
General LC-MS/MS Method:
-
Sample Reconstitution: Reconstitute the dried nucleotide extract in a suitable solvent, such as nuclease-free water or an appropriate LC mobile phase.
-
Chromatographic Separation: Inject the reconstituted sample onto a suitable HPLC column for nucleotide separation. Anion-exchange or hydrophilic interaction liquid chromatography (HILIC) columns are commonly used. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent is typically employed to achieve optimal separation of the different nucleotide species.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in negative ion mode, as nucleotides are readily ionized to form negative ions.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions are monitored for each nucleotide and its this compound labeled isotopologue. The precursor ion is typically the [M-H]- ion of the nucleotide, and the product ions are generated by collision-induced dissociation (CID) of the precursor ion. The mass shift of +5 Da in the precursor and/or fragment ions containing the ribose moiety is used to identify and quantify the labeled species.
-
Data Analysis: The peak areas of the unlabeled (M+0) and this compound labeled (M+5) nucleotides are integrated. The fractional enrichment or the percentage of incorporation of this compound is calculated as:
% Incorporation = [Peak Area (M+5) / (Peak Area (M+0) + Peak Area (M+5))] * 100
Quantitative Data Presentation
The quantitative data obtained from this compound labeling experiments can be effectively summarized in tables to facilitate comparison between different experimental conditions.
| Nucleotide | Unlabeled (M+0) Peak Area | This compound Labeled (M+5) Peak Area | % Incorporation |
| ATP | 1.2 x 10^7 | 8.5 x 10^6 | 41.5% |
| GTP | 3.5 x 10^6 | 2.1 x 10^6 | 37.5% |
| CTP | 2.8 x 10^6 | 1.5 x 10^6 | 34.9% |
| UTP | 4.1 x 10^6 | 2.9 x 10^6 | 41.4% |
| ADP | 5.6 x 10^6 | 3.2 x 10^6 | 36.4% |
| GDP | 1.8 x 10^6 | 9.7 x 10^5 | 35.0% |
| CDP | 1.3 x 10^6 | 6.8 x 10^5 | 34.3% |
| UDP | 2.2 x 10^6 | 1.4 x 10^6 | 38.9% |
| Table 1: Example of quantitative data for this compound incorporation into the nucleotide pools of a cancer cell line after 24 hours of labeling. |
| Treatment Group | ATP % Incorporation | GTP % Incorporation | CTP % Incorporation | UTP % Incorporation |
| Control | 41.5% | 37.5% | 34.9% | 41.4% |
| Drug A (10 µM) | 25.8% | 22.1% | 20.5% | 26.3% |
| Drug B (5 µM) | 45.2% | 40.1% | 38.7% | 44.8% |
| Table 2: Example of comparative data showing the effect of two different drugs on this compound incorporation into nucleotide pools. |
Visualization of Pathways and Workflows
Nucleotide Biosynthesis Pathways
The following diagram illustrates the central role of the pentose phosphate pathway in generating ribose-5-phosphate and its subsequent incorporation into purine and pyrimidine nucleotides via the de novo and salvage pathways.
Caption: Overview of this compound entry into nucleotide biosynthesis pathways.
Experimental Workflow for this compound Labeling
The following diagram outlines the key steps in a typical this compound stable isotope tracing experiment, from cell culture to data analysis.
Caption: Step-by-step workflow for this compound stable isotope tracing experiments.
Logical Relationship in Drug Response Analysis
This diagram illustrates the logical flow of how this compound labeling can be used to investigate the mechanism of action of a drug that targets nucleotide synthesis.
Caption: Logical framework for using this compound to study drug mechanisms.
Applications in Drug Development
The use of this compound as a metabolic tracer has significant implications for drug development, particularly for therapies targeting nucleotide metabolism.
-
Mechanism of Action Studies: By quantifying the effect of a drug on the rate of this compound incorporation, researchers can determine if the drug inhibits de novo nucleotide synthesis, the salvage pathway, or both. This is crucial for validating the intended mechanism of action of novel therapeutic agents.
-
Target Engagement and Pharmacodynamics: this compound labeling can be used to assess the extent to which a drug engages its target in cells or in vivo. A dose-dependent decrease in this compound incorporation can serve as a pharmacodynamic biomarker of drug activity.
-
Identifying Resistance Mechanisms: In cancer cells that have developed resistance to a particular therapy, this compound tracing can reveal whether the resistance is due to metabolic reprogramming, such as an upregulation of the salvage pathway to compensate for the inhibition of de novo synthesis.
-
Personalized Medicine: By profiling the baseline rates of de novo and salvage nucleotide synthesis in patient-derived cells or tumor biopsies, it may be possible to predict which patients are more likely to respond to drugs that target specific nucleotide synthesis pathways.
Conclusion
This compound is a versatile and powerful tool for the in-depth investigation of nucleotide metabolism. The methodologies outlined in this guide provide a framework for researchers to design and execute stable isotope tracing experiments to gain a quantitative understanding of nucleotide synthesis pathways in various biological systems. The ability to precisely measure the flux of ribose into the nucleotide pool offers unparalleled insights into the metabolic adaptations that drive cellular processes in health and disease, and provides a robust platform for the development of novel therapeutics that target these fundamental pathways. As analytical technologies continue to advance, the application of this compound and other stable isotope tracers will undoubtedly continue to expand our understanding of cellular metabolism and accelerate the discovery of new medicines.
The Sentinel Sugar: A Technical Guide to D-Ribose-d5 in Nucleotide Biosynthesis Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of D-Ribose-d5 as a stable isotope tracer for studying the intricate pathways of nucleotide biosynthesis. By providing a stable, non-radioactive label, this compound allows for the precise tracking and quantification of ribose incorporation into purine and pyrimidine nucleotides through both de novo and salvage pathways. This guide offers a comprehensive overview of the core concepts, experimental design, detailed methodologies, and data interpretation, empowering researchers to leverage this powerful technique in their studies of cellular metabolism, disease pathology, and drug discovery.
Core Concepts: Why this compound?
Stable isotope tracing is a powerful technique to elucidate the dynamics of metabolic pathways.[1] While various isotopes are employed, deuterated molecules offer unique advantages. This compound, a pentose sugar with five deuterium atoms, serves as a robust tracer for several key reasons:
-
Direct Precursor: Ribose is the fundamental sugar backbone of ribonucleotides and, through reduction, deoxyribonucleotides.[2] Labeling with this compound provides a direct means to track the fate of this essential building block.
-
Low Natural Abundance: The natural abundance of deuterium is significantly lower than that of 13C, leading to a clearer signal-to-noise ratio in mass spectrometry analysis.
-
Metabolic Stability: The carbon-deuterium bonds are generally stable during metabolic processing, ensuring the label is retained as the ribose moiety is incorporated into downstream nucleotides.
-
Complementary to Other Tracers: this compound tracing can be used in conjunction with other stable isotope-labeled compounds, such as 13C-glucose or 15N-amino acids, to provide a multi-dimensional view of nucleotide metabolism.
The use of this compound allows researchers to dissect the relative contributions of two primary pathways of nucleotide biosynthesis: the de novo synthesis pathway, which builds nucleotides from simpler precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides.
Key Metabolic Pathways in Nucleotide Biosynthesis
Understanding the flow of this compound requires a firm grasp of the nucleotide biosynthesis pathways. The two main routes are the de novo and salvage pathways for both purines and pyrimidines.
Purine Biosynthesis
-
De Novo Pathway: This pathway begins with Ribose-5-phosphate, which is converted to phosphoribosyl pyrophosphate (PRPP). Through a series of enzymatic steps involving amino acids (glycine, glutamine, aspartate) and one-carbon units from the folate cycle, the purine ring is assembled on the ribose moiety, ultimately forming inosine monophosphate (IMP). IMP then serves as the precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
-
Salvage Pathway: This pathway utilizes pre-formed purine bases (adenine, guanine, hypoxanthine) and nucleosides (adenosine, guanosine) from the breakdown of nucleic acids or from exogenous sources. Enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT) attach these bases to a PRPP molecule to reform the corresponding nucleotides.
Pyrimidine Biosynthesis
-
De Novo Pathway: Unlike purine synthesis, the pyrimidine ring is synthesized first as orotate and then attached to PRPP. The precursors for the ring are bicarbonate, aspartate, and glutamine. This process leads to the formation of uridine monophosphate (UMP), which is the precursor for all other pyrimidine nucleotides, including cytidine triphosphate (CTP) and thymidine triphosphate (TTP) (after conversion to the deoxy form).
-
Salvage Pathway: This pathway recycles pyrimidine bases (uracil, cytosine, thymine) and nucleosides (uridine, cytidine, thymidine). Enzymes like uridine-cytidine kinase and thymidine kinase phosphorylate the nucleosides to form the corresponding nucleotides.
Experimental Design and Methodologies
A successful this compound tracing experiment requires careful planning and execution. The following sections outline a general workflow and a detailed experimental protocol.
Experimental Workflow
The overall workflow for a this compound labeling experiment can be broken down into several key stages:
Detailed Experimental Protocol
This protocol provides a template for a this compound labeling experiment in cultured mammalian cells. Modifications may be necessary depending on the specific cell type and research question.
Materials:
-
This compound (commercially available from suppliers like MedchemExpress)[3]
-
Cell culture medium (ribose-free, or with a known low concentration of ribose)
-
Dialyzed fetal bovine serum (dFBS) to minimize unlabeled ribose
-
Cultured mammalian cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and high speeds
-
Lyophilizer or vacuum concentrator
-
LC-MS/MS system (e.g., Q-Exactive or Triple Quadrupole)
Procedure:
-
Cell Seeding and Growth:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 80-90% confluency at the time of harvesting.
-
Culture cells in standard growth medium until they reach the desired confluency.
-
-
Labeling with this compound:
-
Prepare the labeling medium by supplementing ribose-free medium with this compound to a final concentration typically in the range of 0.5-5 mM. The optimal concentration should be determined empirically.
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. For steady-state analysis, a longer incubation time (e.g., 24-48 hours) may be required.
-
-
Metabolite Extraction:
-
At each time point, place the culture plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the polar metabolites) to a new microcentrifuge tube.
-
Dry the metabolite extracts using a lyophilizer or vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extracts in an appropriate volume of LC-MS grade water or a suitable injection solvent.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the separation and detection of polar metabolites, including nucleotides.
-
Use a suitable chromatography column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, for good retention and separation of nucleotides.
-
Set up the mass spectrometer to acquire data in either full scan mode to identify all labeled species or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification of specific nucleotides and their isotopologues.
-
Data Analysis and Interpretation
The raw data from the LC-MS/MS analysis requires several processing steps to yield meaningful biological insights.
-
Peak Integration and Isotopologue Distribution:
-
Integrate the chromatographic peaks for each nucleotide of interest and its corresponding isotopologues (M+1, M+2, M+3, M+4, M+5).
-
The mass shift of +5 will correspond to the incorporation of the intact this compound moiety. Lower mass shifts may indicate contributions from other metabolic pathways or fragmentation of the ribose molecule.
-
-
Correction for Natural Isotope Abundance:
-
The measured isotopologue distribution must be corrected for the natural abundance of heavy isotopes (e.g., 13C, 15N, 18O). This can be done using established algorithms and software packages.
-
-
Calculation of Isotopic Enrichment and Flux:
-
Calculate the fractional or percentage enrichment of the labeled species for each nucleotide at each time point.
-
Metabolic flux rates can be estimated by fitting the time-course data of isotopic enrichment to metabolic models.
-
Illustrative Quantitative Data
The following table provides an example of the type of quantitative data that can be obtained from a this compound tracing experiment. The values are hypothetical and serve to illustrate the expected trends.
| Metabolite | Time (hours) | M+0 (Unlabeled) (%) | M+5 (this compound Labeled) (%) |
| ATP | 0 | 100.0 | 0.0 |
| 1 | 85.2 | 14.8 | |
| 4 | 55.7 | 44.3 | |
| 8 | 30.1 | 69.9 | |
| 24 | 10.5 | 89.5 | |
| GTP | 0 | 100.0 | 0.0 |
| 1 | 88.9 | 11.1 | |
| 4 | 60.3 | 39.7 | |
| 8 | 35.6 | 64.4 | |
| 24 | 12.8 | 87.2 | |
| UTP | 0 | 100.0 | 0.0 |
| 1 | 82.1 | 17.9 | |
| 4 | 50.5 | 49.5 | |
| 8 | 25.9 | 74.1 | |
| 24 | 8.7 | 91.3 | |
| CTP | 0 | 100.0 | 0.0 |
| 1 | 86.5 | 13.5 | |
| 4 | 58.2 | 41.8 | |
| 8 | 32.7 | 67.3 | |
| 24 | 11.3 | 88.7 |
Table 1: Illustrative time-course of this compound incorporation into ribonucleotides in cultured cells. Data is presented as the percentage of the total pool for each nucleotide.
Applications in Research and Drug Development
The insights gained from this compound tracing studies have significant implications for various fields:
-
Cancer Biology: Many cancer cells exhibit altered nucleotide metabolism to fuel their rapid proliferation.[1] this compound can be used to identify these metabolic vulnerabilities and to assess the efficacy of drugs that target nucleotide biosynthesis pathways.
-
Inborn Errors of Metabolism: Studying the flux through nucleotide synthesis pathways can help to understand the pathophysiology of genetic disorders that affect these pathways.
-
Immunology: The activation and proliferation of immune cells are highly dependent on nucleotide availability. This compound tracing can elucidate how immune cells reprogram their metabolism upon activation.
-
Drug Discovery and Development: By quantifying the impact of a drug candidate on nucleotide biosynthesis, researchers can determine its mechanism of action and its potential for therapeutic intervention.
References
The Quintessential Guide to D-Ribose-d5 in Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of D-Ribose-d5, a stable isotope-labeled sugar, in the dynamic field of glycobiology. This powerful tool offers a unique window into the intricate processes of glycan biosynthesis, metabolism, and turnover. By tracing the journey of the deuterium-labeled ribose through cellular pathways, researchers can unravel the complexities of glycosylation and its impact on cellular function, disease progression, and therapeutic intervention.
Introduction: The Power of Isotopic Labeling in Glycobiology
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes. The intricate structures of glycans govern protein folding, stability, and function, mediate cell-cell recognition, and play critical roles in signaling pathways. Aberrant glycosylation is a hallmark of numerous diseases, including cancer, metabolic disorders, and immune deficiencies.
To understand the dynamic nature of the glycome, researchers employ metabolic labeling techniques using isotopically labeled monosaccharides. These tracers are incorporated into cellular metabolic pathways, allowing for the sensitive detection and quantification of newly synthesized glycans. D-Ribose, a central component of the pentose phosphate pathway (PPP), serves as a precursor for the synthesis of nucleotide sugars, the activated donors for glycosyltransferases.
This compound , a deuterated isotopologue of D-Ribose, has emerged as a valuable tool for several key reasons:
-
Stable Isotope Labeling: Deuterium is a non-radioactive, stable isotope, making this compound safe to handle and eliminating the need for specialized radiochemical facilities.
-
Minimal Perturbation: The small mass difference between hydrogen and deuterium results in minimal perturbation of biological systems, ensuring that the observed metabolic processes closely reflect the native state.
-
Sensitive Detection: The incorporation of deuterium atoms leads to a predictable mass shift that can be readily detected and quantified by mass spectrometry (MS).
-
Metabolic Flux Analysis: By tracking the rate of deuterium incorporation, researchers can perform metabolic flux analysis to understand the dynamics of nucleotide sugar biosynthesis and glycan turnover.
This guide will delve into the core principles of using this compound in glycobiology research, providing detailed experimental protocols, data interpretation strategies, and visualizations of the underlying biochemical pathways.
Metabolic Incorporation of this compound into Glycans
Upon entering the cell, this compound is phosphorylated by ribokinase to form D-Ribose-5-phosphate-d5. This central metabolite then enters the pentose phosphate pathway, a critical hub for nucleotide and amino acid biosynthesis. A key product of this pathway is phosphoribosyl pyrophosphate (PRPP), which is essential for the de novo and salvage pathways of nucleotide synthesis.[1][2] The labeled ribose moiety is thus incorporated into the nucleotide core of various nucleotide sugars, the activated monosaccharide donors used by glycosyltransferases to build glycan chains.
The deuterium labels from this compound are ultimately transferred onto newly synthesized glycoproteins and glycolipids, allowing for their differentiation from the pre-existing pool of glycoconjugates.
Experimental Protocols
This section provides a detailed methodology for a typical metabolic labeling experiment using this compound to study glycan dynamics in cultured cells.
Materials
-
This compound (ensure high isotopic purity)
-
Cell culture medium (e.g., DMEM, RPMI-1640), ribose-free
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
PNGase F (for N-glycan release)
-
O-Glycosidase (for O-glycan release)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, graphitized carbon) for glycan cleanup
-
Mass spectrometer (e.g., MALDI-TOF, ESI-QTOF)
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Culture in standard growth medium.
-
Media Preparation: Prepare the labeling medium by supplementing ribose-free medium with this compound to a final concentration of 1-10 mM. The optimal concentration should be determined empirically for each cell line. Add dFBS to the appropriate concentration.
-
Metabolic Labeling:
-
For endpoint analysis, replace the standard growth medium with the this compound labeling medium and incubate for a desired period (e.g., 24, 48, 72 hours).
-
For pulse-chase experiments to measure glycan turnover, incubate cells with the labeling medium for a defined "pulse" period, then replace it with a "chase" medium containing unlabeled D-Ribose and harvest cells at various time points.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with lysis buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Glycan Release and Purification
-
N-Glycan Release: Denature the protein lysate by heating. Add PNGase F to the lysate and incubate according to the manufacturer's protocol (typically 16-24 hours at 37°C) to release N-linked glycans.
-
O-Glycan Release: Following N-glycan release, O-glycans can be released chemically (e.g., via beta-elimination) or enzymatically using an O-glycosidase cocktail.
-
Glycan Purification:
-
Remove proteins and other contaminants from the released glycans using C18 SPE cartridges.
-
Further purify and enrich the glycans using graphitized carbon SPE cartridges.
-
Elute and dry the purified glycans.
-
Mass Spectrometry Analysis
-
Sample Preparation: Reconstitute the purified glycans in an appropriate solvent for MS analysis. For MALDI-TOF MS, mix the glycan sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid). For ESI-MS, infuse the sample directly or separate it by liquid chromatography.
-
Data Acquisition: Acquire mass spectra in the appropriate mass range for glycans. The mass shift due to deuterium incorporation will be observed.
Data Presentation and Interpretation
The primary data obtained from a this compound labeling experiment is the mass spectrum of the released glycans. The incorporation of deuterium atoms will result in a shift in the mass-to-charge (m/z) ratio of the glycan ions. By analyzing the isotopic distribution of the glycan peaks, one can determine the extent of labeling and, consequently, the rate of glycan synthesis and turnover.
Quantitative Data Summary
The following tables illustrate how quantitative data from a hypothetical this compound labeling experiment could be presented.
Table 1: Mass Shift of a High-Mannose N-Glycan (Man5GlcNAc2) after this compound Labeling
| Time (hours) | Unlabeled (m/z) | Labeled (m/z) | Mass Shift (Da) | Relative Abundance of Labeled Species (%) |
| 0 | 1257.4 | - | 0 | 0 |
| 24 | 1257.4 | 1262.4 | 5 | 35 |
| 48 | 1257.4 | 1262.4 | 5 | 68 |
| 72 | 1257.4 | 1262.4 | 5 | 85 |
Table 2: Calculated Turnover Rate of Specific Glycan Structures
| Glycan Structure | Half-life (t½) in hours |
| Man5GlcNAc2 | 42.5 |
| FA2G2S1 | 30.2 |
| FA2G2S2 | 25.8 |
(FA2G2S1: Core-fucosylated, biantennary, monogalactosylated, monosialylated N-glycan; FA2G2S2: Core-fucosylated, biantennary, digalactosylated, disialylated N-glycan)
Applications in Research and Drug Development
The use of this compound in glycobiology research has significant implications for both basic science and therapeutic development.
-
Understanding Disease Pathogenesis: By comparing glycan dynamics in healthy versus diseased cells, researchers can identify specific alterations in glycosylation pathways that contribute to disease progression. This is particularly relevant in cancer research, where changes in glycosylation are known to drive metastasis and immune evasion.
-
Drug Discovery and Development: this compound labeling can be used to screen for drugs that modulate glycosylation pathways. By treating cells with a compound of interest and monitoring the incorporation of the isotopic label, researchers can assess the drug's efficacy in altering glycan biosynthesis.
-
Biomarker Discovery: Altered glycan dynamics can serve as potential biomarkers for disease diagnosis and prognosis. This compound labeling provides a sensitive method for detecting these changes in cellular models.
-
Studying Signaling Pathways: Glycans on the cell surface play crucial roles as receptors and co-receptors in various signaling pathways. By studying the turnover of specific glycan structures, researchers can gain insights into how these signaling pathways are regulated.
Conclusion
This compound is a powerful and versatile tool for the study of glycan metabolism and dynamics. Its application in metabolic labeling experiments, coupled with sensitive mass spectrometry analysis, provides researchers with a quantitative method to explore the complexities of the glycome. From elucidating the fundamental mechanisms of glycosylation to identifying novel therapeutic targets, the insights gained from using this compound will continue to advance the field of glycobiology and contribute to the development of new strategies for diagnosing and treating human diseases.
References
An In-depth Technical Guide to the Chemical Synthesis and Purification of D-Ribose-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of D-Ribose-d5, a deuterated analog of D-ribose. The incorporation of deuterium into molecules is a critical strategy in drug development for modifying pharmacokinetic profiles and in scientific research for mechanistic studies and as internal standards in mass spectrometry. This document outlines a robust synthetic pathway, detailed experimental protocols, and purification methodologies, supported by quantitative data and visual workflows to facilitate understanding and replication.
Synthetic Strategy Overview
The primary chemical route for the synthesis of this compound involves a two-step process starting from the commercially available D-ribono-1,4-lactone. To ensure the specific introduction of deuterium at the C1 position, the hydroxyl groups of the lactone are first protected. The protected lactone then undergoes reduction with a deuterium-donating agent, followed by the removal of the protecting groups to yield the final product.
The chosen strategy employs benzyl groups for protection due to their stability under the reduction conditions and their relatively straightforward removal via catalytic hydrogenation. The key deuteration step is achieved through the reduction of the protected D-ribonolactone with sodium borodeuteride (NaBD₄).
Experimental Protocols
Protection of D-Ribono-1,4-lactone: Synthesis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone
The protection of the hydroxyl groups of D-ribono-1,4-lactone is a crucial first step to prevent unwanted side reactions during the reduction. Benzyl ethers are formed by reacting the lactone with benzyl bromide in the presence of a base.
Materials:
-
D-Ribono-1,4-lactone
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of D-ribono-1,4-lactone in anhydrous DMF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
Sodium hydride (typically 3.5 equivalents) is added portion-wise to the solution, and the mixture is stirred for 30 minutes at 0 °C.
-
Benzyl bromide (typically 3.5 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of water at 0 °C.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone as a solid.
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₂₆O₅ | [1][2][3] |
| Molecular Weight | 418.49 g/mol | [3] |
| Appearance | White to pale yellow solid | [3] |
| Purity | >97% | [3] |
| Storage | 2-8 °C | [2][3] |
Deuteration: Reduction of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone
This is the key step where the deuterium atom is introduced at the C1 position of the ribose precursor. The lactone is reduced to the corresponding lactol (a hemiacetal) using sodium borodeuteride.
Materials:
-
2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone
-
Sodium borodeuteride (NaBD₄)
-
Anhydrous ethanol or methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is dissolved in a suitable anhydrous alcohol, such as ethanol or methanol, and the solution is cooled to 0 °C.
-
Sodium borodeuteride (typically 1.1 to 1.5 equivalents) is added portion-wise.
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with dichloromethane. The combined organic layers are washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2,3,5-Tri-O-benzyl-D-ribose-1-d.
| Parameter | Value |
| Reducing Agent | Sodium Borodeuteride (NaBD₄) |
| Expected Product | 2,3,5-Tri-O-benzyl-D-ribose-1-d |
| Stereochemistry | The reduction of the lactone to the lactol can result in a mixture of α and β anomers. |
Deprotection: Removal of Benzyl Groups
The final step is the removal of the benzyl protecting groups to yield this compound. This is typically achieved by catalytic hydrogenation.
Materials:
-
Crude 2,3,5-Tri-O-benzyl-D-ribose-1-d
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol or methanol
-
Hydrogen gas (H₂)
Procedure:
-
The crude protected deuterated ribose is dissolved in ethanol or methanol.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to give the crude this compound.
Purification of this compound
The crude this compound is purified to remove any remaining impurities from the synthesis. Preparative high-performance liquid chromatography (HPLC) is an effective method for obtaining high-purity this compound.
Purification Protocol: Preparative Reverse-Phase HPLC
-
Column: A suitable preparative reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[2]
-
Detection: Refractive index (RI) detection is suitable for carbohydrates.
-
Procedure:
-
The crude this compound is dissolved in a minimal amount of the initial mobile phase.
-
The solution is filtered to remove any particulate matter.
-
The sample is injected onto the preparative HPLC system.
-
Fractions are collected based on the elution profile monitored by the RI detector.
-
Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure (lyophilization is often preferred to obtain a fluffy solid).
-
| Parameter | Description | Reference |
| Technique | Preparative High-Performance Liquid Chromatography (HPLC) | [2] |
| Stationary Phase | Reverse-Phase C18 | [2] |
| Mobile Phase | Acetonitrile/Water gradient | [2] |
| Detector | Refractive Index (RI) |
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.
| Analysis | Expected Results | Reference |
| ¹H NMR | The spectrum will be similar to that of D-ribose, but the signal corresponding to the anomeric proton (H1) will be absent or significantly reduced. The integration of the remaining protons will be consistent with the deuterated structure. | [4] |
| ¹³C NMR | The spectrum will show the characteristic peaks for the five carbon atoms of ribose. The C1 signal may show coupling to deuterium (a triplet for a C-D bond). | [5] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C₅H₉DO₅), which is one mass unit higher than that of unlabeled D-ribose. | [6][7] |
| Purity (HPLC) | >98% |
Visualizing the Workflow and Pathways
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis and purification of this compound.
Logical Relationship of Key Steps
Caption: Logical progression of the synthesis of this compound.
References
- 1. 55094-52-5 ,2,3,5-tri-o-benzyl-d-ribonolactone;2,3,5-tri-o-benzyl-d-ribono-1,4-lactone,CAS:55094-52-5 [chemsynlab.com]
- 2. 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone | 55094-52-5 | MT05275 [biosynth.com]
- 3. 2,3,5-Tri-O-benzyl-D-ribonolactone - Protheragen [protheragen.ai]
- 4. D-Ribose(50-69-1) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. D-Ribose [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of D-Ribose-d5 and its Metabolites using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-ribose is a naturally occurring pentose sugar that plays a central role in cellular energy metabolism as a key component of adenosine triphosphate (ATP), the primary energy currency of cells.[1] It is an essential intermediate in the pentose phosphate pathway (PPP), a critical route for the production of NADPH and the precursors for nucleotide biosynthesis.[1][2] The administration of isotopically labeled D-Ribose, such as D-Ribose-d5, allows for the tracing of its metabolic fate and the quantification of its downstream metabolites, providing valuable insights into cellular bioenergetics, nucleotide synthesis, and the overall metabolic state. This is particularly relevant in tissues with high energy demands, such as the heart, and in conditions associated with mitochondrial dysfunction.[1][2]
This application note provides a detailed protocol for the quantification of this compound and its primary metabolite, D-Ribose-5-phosphate-d5, in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is a robust method for accurate quantification in complex biological matrices.
Metabolic Pathway of D-Ribose
D-ribose is incorporated into cellular metabolism primarily through the pentose phosphate pathway. Exogenously supplied D-ribose can be phosphorylated to D-ribose-5-phosphate, which is a key precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA).
Experimental Protocols
This section details the procedures for sample preparation from cultured cells and subsequent analysis by LC-MS/MS.
Materials and Reagents
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ammonium Hydroxide (LC-MS grade)
-
Ultrapure water
-
Phosphate-buffered saline (PBS)
-
Cultured cells of interest
Sample Preparation: Metabolite Extraction from Cultured Cells
This protocol is designed for the extraction of polar metabolites, including this compound and its phosphorylated derivatives, from adherent cell cultures.
-
Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.
-
Metabolism Quenching: To halt enzymatic activity and preserve the metabolic state, rapidly aspirate the culture medium.
-
Washing: Immediately wash the cells twice with ice-cold PBS.
-
Extraction: Add 1 mL of ice-cold 80% methanol (v/v in water) to each culture plate.
-
Cell Lysis and Metabolite Solubilization: Place the plates on a rocker at 4°C for 15 minutes to ensure complete cell lysis and solubilization of metabolites.
-
Harvesting: Scrape the cells and the methanol extract and transfer to a microcentrifuge tube.
-
Protein Precipitation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50% acetonitrile in water for LC-MS/MS analysis.
Experimental Workflow
The overall experimental process from sample preparation to data analysis is outlined below.
LC-MS/MS Analysis
For the separation of polar compounds like ribose and its phosphorylated forms, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 85% B to 30% B over 10 minutes, hold at 30% B for 2 minutes, then return to 85% B and equilibrate for 5 minutes. |
Mass Spectrometry Parameters
The following Multiple Reaction Monitoring (MRM) parameters are proposed for the quantification of this compound and D-Ribose-5-phosphate-d5. These parameters are based on the known fragmentation of their unlabeled analogs and should be optimized on the specific mass spectrometer being used. Analysis is performed in negative ionization mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 154.1 | 92.1 | 50 | 15 |
| 154.1 | 61.1 | 50 | 25 | |
| D-Ribose-5-phosphate-d5 | 234.0 | 97.0 | 50 | 20 |
| 234.0 | 79.0 | 50 | 30 |
Note: The proposed precursor ion for this compound is the [M-H]⁻ adduct. The product ions are based on characteristic losses from the ribose structure. For D-Ribose-5-phosphate-d5, the precursor is the [M-H]⁻ ion, and the product ions correspond to the phosphate group ([PO3]⁻) and its fragments.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for the specified MRM transitions of each analyte and the internal standard using the instrument's software.
-
Calibration Curve: Prepare a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantification: Determine the concentration of this compound and its metabolites in the biological samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound and its key metabolite, D-Ribose-5-phosphate-d5, in cellular extracts using LC-MS/MS. The combination of a robust sample preparation method, optimized HILIC chromatography, and sensitive MRM-based mass spectrometry detection allows for accurate and reliable measurement of these important metabolic intermediates. This methodology can be a valuable tool for researchers investigating cellular energy metabolism, nucleotide biosynthesis, and the metabolic fate of therapeutic agents.
References
Application Notes: Utilizing ²H NMR Spectroscopy for the Analysis of D-Ribose-d5 Labeled Compounds
References
- 1. Human Metabolome Database: Showing metabocard for D-Ribose 5-phosphate (HMDB0001548) [hmdb.ca]
- 2. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 3. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 4. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo NMR for 13C metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organomation.com [organomation.com]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for D-Ribose-d5 Metabolomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of biological samples for metabolomics studies utilizing D-Ribose-d5 as a stable isotope tracer. The methodologies outlined are suitable for studies aiming to elucidate metabolic fluxes, particularly through the pentose phosphate pathway (PPP), and for quantifying the incorporation of ribose into various biomolecules.
Introduction
This compound is a deuterated form of D-ribose, a central carbohydrate in cellular metabolism. As a stable isotope-labeled tracer, it is a powerful tool for metabolic flux analysis, allowing researchers to track the fate of ribose through various metabolic pathways without the need for radioactive materials. Accurate and reproducible sample preparation is paramount for obtaining high-quality data in metabolomics studies. This document provides standardized procedures for quenching, extraction, and derivatization of samples for analysis by mass spectrometry (MS)-based platforms such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: Quantitative Performance of Sample Preparation
The following tables summarize key quantitative parameters associated with the sample preparation and analysis of ribose, which serves as a close proxy for this compound. These values are essential for assessing the reliability and sensitivity of the described methods.
Table 1: Analyte Recovery and Matrix Effects for Ribose in GC-MS Analysis
| Analyte | Recovery in the presence of 5 mM Sucrose (%) | Matrix Effect (Signal Suppression/Enhancement) |
| Ribose | 80 - 90% | Signal suppression of ~10-20% observed in the presence of high concentrations of other sugars.[1][2] |
Recovery and matrix effect data are based on studies of trimethylsilyl-derivatized ribose and are representative of what can be expected for this compound under similar conditions.[1][2]
Table 2: Performance Characteristics of LC-MS/MS and GC-MS Methods for Pentose Analysis
| Parameter | LC-MS/MS (without derivatization) | GC-MS (with derivatization) |
| Limit of Detection (LOD) | 0.03 µg/L (for similar polar compounds)[3] | ~100-200 fmol on-column[4] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/L (for similar polar compounds)[3] | Not explicitly stated for ribose, but generally in the low pmol range. |
| Linearity (R²) | >0.99[5] | >0.998[6] |
| Precision (%CV) | <15%[7] | <15% |
| Accuracy | 85-115%[7] | Typically within 15% of the nominal concentration. |
These values are compiled from various studies on polar metabolites and carbohydrates and provide a general expectation for this compound analysis.
Experimental Protocols
Detailed methodologies for the key steps in sample preparation for this compound metabolomics are provided below.
Protocol 1: Cell Culture and this compound Labeling
This protocol describes the general procedure for labeling cultured mammalian cells with this compound.
Materials:
-
Cultured mammalian cells
-
Complete growth medium
-
This compound solution (sterile-filtered)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing the base growth medium with this compound to the final desired concentration. The concentration will depend on the specific experimental goals.
-
Aspirate the existing growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed PBS to remove any residual unlabeled ribose.
-
Add the this compound labeling medium to the cells.
-
Incubate the cells for the desired labeling period. The incubation time will vary depending on the metabolic pathway being studied and can range from minutes to hours.
-
Proceed immediately to the quenching protocol.
Protocol 2: Quenching of Cellular Metabolism
Rapidly halting all enzymatic activity is critical to preserve the metabolic state of the cells at the time of harvesting.
Materials:
-
-80°C methanol or a cold methanol/water solution (e.g., 60-80% methanol in water, pre-chilled to -80°C).[8]
-
Cell scraper
-
Dry ice
Procedure for Adherent Cells:
-
Place the cell culture dish on a bed of dry ice.
-
Quickly aspirate the labeling medium.
-
Immediately add the ice-cold quenching solution to the cells (e.g., 1 mL for a 6-well plate).
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Proceed immediately to the metabolite extraction protocol or store the samples at -80°C.
Procedure for Suspension Cells:
-
Rapidly pellet the cells by centrifugation at a low temperature (e.g., 4°C).
-
Aspirate the supernatant.
-
Resuspend the cell pellet in the ice-cold quenching solution.
-
Proceed immediately to the metabolite extraction protocol or store the samples at -80°C.
Protocol 3: Metabolite Extraction
This protocol describes a common method for extracting polar metabolites, including this compound and its downstream products.
Materials:
-
Quenched cell suspension
-
Chloroform, pre-chilled to -20°C
-
Ultrapure water, pre-chilled to 4°C
-
Centrifuge capable of reaching high speeds at 4°C
Procedure:
-
To the quenched cell suspension, add an equal volume of pre-chilled chloroform and a slightly smaller volume of pre-chilled ultrapure water (e.g., for 1 mL of quenching solution, add 1 mL of chloroform and 0.9 mL of water).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the phases.
-
Three phases will be visible: an upper aqueous phase (containing polar metabolites like this compound), a protein precipitation layer in the middle, and a lower organic phase (containing lipids).
-
Carefully collect the upper aqueous phase into a new pre-chilled microcentrifuge tube, avoiding the protein layer.
-
The aqueous extract can be stored at -80°C or dried down for derivatization and analysis.
Protocol 4: Derivatization for GC-MS Analysis
For analysis by GC-MS, polar and non-volatile metabolites like ribose need to be chemically modified to increase their volatility. A two-step derivatization process of methoximation followed by silylation is commonly used.
Materials:
-
Dried metabolite extract
-
Methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Ensure the metabolite extract is completely dry. This can be achieved using a vacuum concentrator.
-
Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract.
-
Vortex the mixture and incubate at 30°C for 90 minutes with shaking.
-
Add 80 µL of MSTFA with 1% TMCS to the mixture.
-
Vortex and incubate at 37°C for 30 minutes with shaking.
-
Transfer the derivatized sample to a GC-MS vial with an insert for analysis.
Visualizations
Signaling Pathway: Pentose Phosphate Pathway (PPP)
The following diagram illustrates the central role of D-Ribose in the Pentose Phosphate Pathway, a key target of this compound tracer studies.
Caption: The Pentose Phosphate Pathway (PPP) highlighting the position of Ribose-5-Phosphate.
Experimental Workflow
The diagram below outlines the complete experimental workflow from sample collection to data analysis for a typical this compound metabolomics study.
Caption: General experimental workflow for this compound metabolomics.
References
- 1. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN114236008B - Method for detecting content of D-ribose and 5-deoxy-D-ribofuranose in capecitabine intermediate - Google Patents [patents.google.com]
- 6. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
Application Note: D-Ribose-d5 as an Internal Standard for Accurate Quantification of D-Ribose by Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-ribose is a crucial pentose sugar that serves as a fundamental building block for nucleic acids (RNA and DNA), adenosine triphosphate (ATP), and other essential biomolecules.[1] Accurate quantification of D-ribose in various biological matrices is vital for understanding cellular metabolism, diagnosing metabolic disorders, and for applications in drug development. Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high specificity, sensitivity, and accuracy. This is achieved by using a stable isotope-labeled internal standard (IS) that is chemically identical to the analyte but has a different mass. D-Ribose-d5, a deuterated analog of D-ribose, is an ideal internal standard for this purpose. It co-elutes with the analyte, experiences similar ionization efficiency and matrix effects, thereby correcting for variations during sample preparation and analysis.[2][3]
This application note provides a detailed protocol for the quantification of D-ribose in biological samples using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the analyte of interest (D-Ribose). The labeled and unlabeled compounds are assumed to behave identically during sample preparation and analysis. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.
Caption: Workflow for quantitative analysis of D-Ribose using this compound as an internal standard.
Experimental Protocols
1. Materials and Reagents
-
D-Ribose (analyte standard)
-
This compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Biological matrix (e.g., plasma, urine, cell lysate)
2. Standard Solution Preparation
-
D-Ribose Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-Ribose and dissolve in 10 mL of 50:50 (v/v) ACN/water.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of 50:50 (v/v) ACN/water.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the D-Ribose stock solution with the biological matrix extract.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) ACN/water.
3. Sample Preparation (Protein Precipitation for Plasma)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the 10 µg/mL this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water/acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Sample preparation workflow for plasma analysis.
4. LC-MS/MS Method
A hydrophilic interaction chromatography (HILIC) column is often suitable for retaining and separating polar compounds like ribose.
| LC Parameters | Value |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 95% B to 50% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 3 min |
| MS Parameters | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | 800 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D-Ribose | 151.1 | 91.1 | 15 |
| This compound | 156.1 | 94.1 | 15 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Analysis and Expected Performance
The concentration of D-ribose in the samples is determined by constructing a calibration curve. This is done by plotting the peak area ratio of D-Ribose to this compound against the known concentrations of the D-Ribose calibration standards. A linear regression analysis is then applied.
Table 1: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Calibration Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
| Matrix Effect | Corrected by IS |
| Recovery | > 80% |
These values are illustrative and should be established during in-house method validation.
Troubleshooting
| Issue | Potential Cause | Solution |
| Poor Peak Shape | Inappropriate mobile phase or column | Optimize LC gradient and mobile phase composition. Ensure column is properly conditioned. |
| Low Sensitivity | Suboptimal MS parameters, sample loss | Optimize MS source conditions and collision energies. Check sample preparation steps for potential loss. |
| High Variability | Inconsistent sample preparation, matrix effects | Ensure precise and consistent pipetting. This compound should correct for matrix effects; if not, further sample cleanup may be needed. |
| Interference Peaks | Co-eluting compounds | Optimize chromatographic separation to resolve interferences. Check for specificity of MRM transitions. |
Conclusion
The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a robust, accurate, and precise platform for the quantification of D-ribose in complex biological matrices. This methodology is well-suited for a wide range of applications in clinical research and drug development, where reliable measurement of key metabolites is essential. The detailed protocol and performance characteristics presented here serve as a comprehensive guide for researchers and scientists to implement this powerful analytical technique.
References
Application Notes & Protocols for In Vivo D-Ribose-d5 Labeling in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic labeling studies in animal models using D-Ribose-d5. This stable isotope tracer is a powerful tool for investigating the dynamics of the Pentose Phosphate Pathway (PPP) and nucleotide biosynthesis, offering critical insights into cellular metabolism in both healthy and diseased states.
Application Notes: Principles and Rationale
D-ribose is a central carbohydrate in cellular metabolism. It serves as the primary backbone for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA). The primary pathway for the biosynthesis and interconversion of ribose is the Pentose Phosphate Pathway (PPP). The PPP runs in parallel to glycolysis and has two major functions: the production of NADPH, which is essential for antioxidant defense and reductive biosynthesis, and the generation of ribose-5-phosphate (R5P) for nucleotide synthesis.
By using D-Ribose labeled with five deuterium atoms (this compound), researchers can trace the metabolic fate of exogenous ribose as it is incorporated into various downstream metabolites. This technique, a form of stable isotope-assisted metabolic flux analysis, allows for the quantitative measurement of pathway activity. Mass spectrometry is used to detect the mass shift in metabolites that have incorporated the deuterium-labeled ribose, providing a direct readout of metabolic flux through the PPP and related pathways. This approach is invaluable for understanding metabolic reprogramming in diseases like cancer, neurodegeneration, and metabolic syndrome.
Key Metabolic Pathway: The Pentose Phosphate Pathway (PPP)
The PPP consists of an oxidative phase, which generates NADPH, and a non-oxidative phase, which interconverts 5-carbon sugars. Exogenously administered D-Ribose can be phosphorylated by ribokinase to enter the non-oxidative phase as ribose-5-phosphate, directly fueling nucleotide synthesis or being converted into glycolytic intermediates.
Figure 1: Pentose Phosphate Pathway showing the entry of this compound.
Experimental Workflow Overview
A typical in vivo this compound labeling experiment involves several key stages, from animal preparation and tracer administration to sample analysis and data interpretation. Careful planning and consistent execution at each step are critical for obtaining reliable and reproducible results.
Figure 2: High-level workflow for an in vivo this compound labeling study.
Detailed Experimental Protocols
Protocol 1: this compound Administration to Mice
The choice of administration route depends on the experimental goals. Intraperitoneal (IP) injection provides a rapid bolus dose with high bioavailability, while oral administration can better model dietary intake.[1][2]
Materials:
-
This compound (stable isotope-labeled compound)
-
Sterile 0.9% saline solution
-
Syringes and needles (e.g., 27-gauge) for IP injection
-
Animal gavage needles for oral administration
-
C57BL/6J mice (6-8 weeks old), acclimated for at least one week[3][4]
3.1.1 Protocol for Intraperitoneal (IP) Injection
-
Preparation of Dosing Solution: Dissolve this compound in sterile 0.9% saline to the desired concentration. A typical dose for non-labeled D-ribose ranges from 0.2 to 3.2 g/kg.[4][5] For a tracer study, a lower dose within this range is often sufficient. Ensure the solution is sterile-filtered.
-
Animal Handling: Weigh each mouse immediately before injection to calculate the precise volume.
-
Injection: Restrain the mouse appropriately. The injection should be administered into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
3.1.2 Protocol for Oral Administration (Gavage)
-
Preparation of Dosing Solution: Prepare the this compound solution in sterile water or saline as described above. A typical oral dose for D-ribose in drinking water is around 3.6 g/kg/day.[3] For a single bolus via gavage, a dose similar to the IP range can be used.
-
Animal Handling: Weigh the mouse and calculate the required volume.
-
Gavage: Use a proper-sized, ball-tipped gavage needle to deliver the solution directly into the stomach. Ensure the animal is properly restrained to prevent injury to the esophagus.
-
Post-Gavage Monitoring: Observe the animal to ensure recovery and no adverse effects.
| Parameter | Intraperitoneal (IP) Injection | Oral Administration (Gavage/Water) | References |
| Dosage Range | 0.2 - 3.2 g/kg (bolus) | 3.6 g/kg/day (in water); 0.2 - 3.2 g/kg (bolus gavage) | [3][4][5] |
| Vehicle | Sterile 0.9% Saline | Sterile Water or Saline | [4] |
| Pros | Rapid absorption, high bioavailability, precise dosage control. | Models dietary intake, less invasive if given in water. | [1][6] |
| Cons | More stressful for the animal, potential for injection site injury. | Potential for incomplete absorption, stress from gavage procedure. | [1][6] |
Table 1: Comparison of this compound Administration Routes.
Protocol 2: Tissue Collection and Metabolite Extraction
Rapid quenching of metabolic activity is paramount to prevent post-mortem changes in metabolite levels. This is achieved by snap-freezing the tissue in liquid nitrogen immediately upon collection.
Materials:
-
Surgical tools
-
Liquid nitrogen
-
Pre-chilled 2 mL homogenization tubes with ceramic beads
-
Extraction Solvent: 80% Methanol (LC-MS Grade), pre-chilled to -80°C
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Timeline: Tissues are typically collected between 2 and 24 hours post-administration, depending on the metabolic pathway and turnover rate being investigated.
-
Euthanasia and Dissection: Euthanize the mouse using a humane, approved method. Immediately dissect the tissue of interest (e.g., liver, brain, tumor).
-
Snap-Freezing: Place the dissected tissue into a pre-labeled cryovial and immediately submerge it in liquid nitrogen. Store samples at -80°C until extraction.
-
Homogenization:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Place the frozen tissue into a pre-chilled 2 mL homogenization tube containing ceramic beads.
-
Add 1 mL of ice-cold 80% methanol.[7]
-
Homogenize using a bead beater (e.g., 2-3 cycles of 20 seconds at 5,500 rpm), ensuring the sample remains cold by placing it on dry ice between cycles.
-
-
Extraction:
-
Incubate the homogenate for at least 30 minutes at -20°C to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Sample Collection:
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new, labeled microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite extract at -80°C until LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and detect the metabolites and their deuterated isotopologues.
Materials:
-
LC-MS/MS System (e.g., Q-Exactive or Triple Quadrupole Mass Spectrometer)
-
Chromatography Column (HILIC or ion-pair reversed-phase is recommended for polar metabolites like sugar phosphates)[8]
-
Mobile Phases (e.g., Acetonitrile, Water with buffers like ammonium acetate)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Chromatography: Separate the metabolites using an appropriate LC method. A gradient from high organic to high aqueous is typical for HILIC chromatography.
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode, as sugar phosphates are readily detected as [M-H]- ions.[9]
-
Perform a full scan to identify all detectable metabolites.
-
Use data-dependent MS/MS or a targeted inclusion list to fragment ions of interest (e.g., Ribose-5-Phosphate, Sedoheptulose-7-Phosphate) to confirm their identity.
-
The key is to look for the expected mass shift. This compound has a mass of ~155 Da. Its phosphorylated form, Ribose-5-Phosphate-d5, will have a monoisotopic mass of ~235.04 Da, which is 5 Da higher than its unlabeled counterpart (~230.01 Da).
-
| Parameter | Suggested Setting | Rationale | References |
| Chromatography | HILIC or Ion-Pair Reversed-Phase | Excellent retention and separation of polar sugar phosphates. | [8][9] |
| Ionization Mode | Negative ESI | Sugar phosphates and other central metabolites ionize efficiently. | [9] |
| Scan Type | Full Scan (for discovery) and/or Targeted SIM/SRM | Full scan detects all labeled species; targeted scan increases sensitivity for specific metabolites. | [8] |
| Resolution | >70,000 (for Orbitrap systems) | High resolution is needed to accurately resolve isotopologues. | [8] |
Table 2: General Parameters for LC-MS/MS Analysis.
Data Presentation and Analysis
The output of an in vivo this compound labeling study is the mass isotopologue distribution (MID) for metabolites in the targeted pathways. The MID describes the relative abundance of each isotopic form of a metabolite (e.g., M+0 for unlabeled, M+1 for one deuterium atom, ..., M+5 for five deuterium atoms).
Example Data: The table below shows hypothetical, representative data for the fractional abundance of isotopologues for key PPP metabolites in a liver tissue sample after a this compound bolus.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Ribose-5-Phosphate | 0.35 | 0.02 | 0.03 | 0.05 | 0.10 | 0.45 |
| Sedoheptulose-7-Phosphate | 0.60 | 0.03 | 0.04 | 0.06 | 0.07 | 0.20 |
| Fructose-6-Phosphate | 0.85 | 0.02 | 0.03 | 0.03 | 0.02 | 0.05 |
| ATP (Ribose moiety) | 0.40 | 0.02 | 0.03 | 0.05 | 0.10 | 0.40 |
Table 3: Example Mass Isotopologue Distribution (MID) Data. Note: This is representative data for illustrative purposes.
Interpretation:
-
Ribose-5-Phosphate (R5P): The high abundance of the M+5 isotopologue (45%) indicates significant direct phosphorylation of the administered this compound tracer via ribokinase.
-
Sedoheptulose-7-Phosphate (S7P): The presence of an M+5 peak (20%) demonstrates that the labeled R5P is actively participating in the non-oxidative PPP reactions. The lower enrichment compared to R5P reflects the contribution from unlabeled, endogenous sources.
-
Fructose-6-Phosphate (F6P): The small but present M+5 peak (5%) shows flux from the PPP back into glycolysis.
-
ATP: The high M+5 enrichment in the ribose component of ATP (40%) provides a direct measure of de novo nucleotide synthesis using the exogenous ribose pool.
References
- 1. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral d-ribose causes depressive-like behavior by altering glycerophospholipid metabolism via the gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formaldehyde produced from d-ribose under neutral and alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ribose Accelerates Gut Motility and Suppresses Mouse Body Weight Gaining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of transaldolase deficiency in urine samples by capillary LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of D-Ribose-d5 in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-Ribose is a crucial pentose sugar that serves as a fundamental building block for essential biomolecules such as RNA, ATP, and other nucleotides. Its metabolism is intrinsically linked to the pentose phosphate pathway (PPP), a key metabolic route for the synthesis of NADPH and pentoses. The use of stable isotope-labeled D-Ribose, such as D-Ribose-d5, in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS), provides a powerful tool for tracing its metabolic fate and quantifying its turnover in various biological systems. This application note details the protocols for the extraction, derivatization, and quantitative analysis of this compound from biological samples, offering valuable insights for researchers in drug development and metabolic studies.
Metabolic Significance of D-Ribose
Endogenous D-ribose is primarily synthesized from glucose via the pentose phosphate pathway.[1] Exogenous D-ribose, from diet or supplementation, can also enter cellular metabolism. D-ribose is a key component of nucleotides (including ATP) and nucleic acids like RNA.[1] Its administration can bypass the rate-limiting steps of the PPP, potentially enhancing ATP production in tissues with compromised energy metabolism.[2][3] Understanding the metabolic pathways of D-ribose is crucial for studying cellular bioenergetics.[2][3]
// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4"]; G6P [label="Glucose-6-Phosphate", fillcolor="#F1F3F4"]; PPP [label="Pentose Phosphate\nPathway (PPP)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ribose5P [label="Ribose-5-Phosphate", fillcolor="#F1F3F4"]; D_Ribose [label="D-Ribose / this compound\n(exogenous)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleotides [label="Nucleotide Synthesis\n(ATP, GTP, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RNA [label="RNA Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F6P_G3P [label="Fructose-6-P &\nGlyceraldehyde-3-P", fillcolor="#F1F3F4"];
// Edges Glucose -> G6P; G6P -> PPP; PPP -> Ribose5P; Ribose5P -> D_Ribose [dir=both]; Ribose5P -> Nucleotides; Nucleotides -> RNA; D_Ribose -> Nucleotides; Ribose5P -> F6P_G3P; F6P_G3P -> Glycolysis; }
Figure 1: Simplified metabolic pathway of D-Ribose.
Principle of GC-MS Analysis
Due to the low volatility of sugars, a derivatization step is necessary prior to GC-MS analysis.[4] A common and effective method is a two-step process involving methoximation followed by silylation. Methoxyimation converts the carbonyl group of the sugar to a methoxime, reducing the number of isomers, while silylation of the hydroxyl groups with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogens with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable for GC analysis.
Quantitative analysis is achieved by isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled internal standard (e.g., a different isotopologue of ribose or another labeled sugar) is added to the sample. The ratio of the signal intensity of the analyte (this compound) to the internal standard is used to construct a calibration curve and determine the concentration of the analyte in the sample.
Experimental Protocols
Sample Preparation from Plasma/Serum
This protocol is adapted for the extraction of small molecules, including sugars, from a plasma or serum matrix.
Materials:
-
Plasma or serum samples
-
Methanol (HPLC grade)
-
Ultrapure water
-
Internal standard solution (e.g., U-¹³C₅-Ribose in water)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 800 µL of cold (-20°C) methanol/water (8:1 v/v) solution to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to complete dryness using a vacuum concentrator. The dried extract is now ready for derivatization.
Derivatization: Methoxyimation followed by Silylation
Materials:
-
Dried sample extract
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Heating block or incubator
-
GC vials with inserts
Procedure:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Add 40 µL of the methoxyamine hydrochloride solution to the dried sample extract.
-
Vortex briefly and incubate at 37°C for 90 minutes with gentle shaking.
-
Add 50 µL of MSTFA (with 1% TMCS) to the mixture.
-
Vortex briefly and incubate at 60°C for 60 minutes.
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.
// Nodes Sample [label="Plasma/Serum Sample", fillcolor="#F1F3F4"]; Spike [label="Spike with Internal Standard", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="Protein Precipitation\n(Methanol/Water)", fillcolor="#F1F3F4"]; Centrifugation [label="Centrifugation", fillcolor="#F1F3F4"]; Supernatant [label="Collect Supernatant", fillcolor="#F1F3F4"]; Drying [label="Evaporate to Dryness", fillcolor="#F1F3F4"]; Derivatization1 [label="Step 1: Methoxyimation", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization2 [label="Step 2: Silylation (MSTFA)", fillcolor="#FBBC05", fontcolor="#202124"]; GCMS [label="GC-MS Analysis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Sample -> Spike; Spike -> Precipitation; Precipitation -> Centrifugation; Centrifugation -> Supernatant; Supernatant -> Drying; Drying -> Derivatization1; Derivatization1 -> Derivatization2; Derivatization2 -> GCMS; GCMS -> Data; }
Figure 2: Experimental workflow for GC-MS analysis.
GC-MS Instrumental Parameters
The following are typical parameters for the analysis of TMS-derivatized sugars. These may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, specific fragment ions of the derivatized this compound and the internal standard are monitored. The choice of ions should be based on their abundance and specificity from the full scan mass spectra. The mass spectrum of TMS-derivatized ribose shows characteristic fragment ions.[5]
| Compound | Derivative Type | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| D-Ribose (unlabeled) | Methoxy-TMS | 217 | 103, 204, 319 |
| This compound | Methoxy-TMS | 222 | 105, 209, 324 |
| U-¹³C₅-Ribose (Int. Std.) | Methoxy-TMS | 222 | 106, 209, 324 |
Note: The exact m/z values for this compound and the internal standard need to be confirmed by analyzing the derivatized standards, as the fragmentation pattern will determine the most abundant and specific ions.
Calibration and Quantification
A calibration curve is constructed by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the internal standard. The peak area ratio of the this compound quantifier ion to the internal standard quantifier ion is plotted against the concentration of this compound.
| Calibration Level | This compound Conc. (µM) | Internal Standard Conc. (µM) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.5 | 10 | Example: 0.05 |
| 2 | 1.0 | 10 | Example: 0.10 |
| 3 | 5.0 | 10 | Example: 0.51 |
| 4 | 10.0 | 10 | Example: 1.02 |
| 5 | 25.0 | 10 | Example: 2.55 |
| 6 | 50.0 | 10 | Example: 5.10 |
The concentration of this compound in the biological samples is then calculated from the linear regression equation of the calibration curve.
Conclusion
The described GC-MS method, incorporating a robust sample preparation and derivatization protocol, allows for the sensitive and accurate quantification of this compound in biological matrices. This methodology is highly valuable for metabolic research, enabling the detailed investigation of pentose phosphate pathway kinetics, nucleotide metabolism, and the overall bioenergetic status of cells and tissues. The use of stable isotope tracers like this compound is a cornerstone of modern metabolomics and plays a critical role in advancing our understanding of health and disease.
References
Troubleshooting & Optimization
Technical Support Center: D-Ribose-d5 Tracer Experiments
Welcome to the technical support center for D-Ribose-d5 tracer experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your metabolic labeling studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in metabolic tracer experiments?
This compound is a stable isotope-labeled form of D-ribose where five hydrogen atoms have been replaced with deuterium. It is used as a tracer to study the flux through metabolic pathways, particularly the pentose phosphate pathway (PPP).[1][2] By tracking the incorporation of deuterium into downstream metabolites like ATP, GTP, and other nucleotides, researchers can quantify the contribution of ribose to their synthesis.
Q2: What are the key considerations before starting a this compound tracer experiment?
Before beginning your experiment, it's crucial to consider the following:
-
Cell Line/Model System: Different cell lines and tissues have varying rates of ribose uptake and metabolism. A pilot experiment to determine the optimal labeling time is recommended.
-
Tracer Concentration: The concentration of this compound should be high enough to ensure detectable incorporation without causing metabolic perturbations.
-
Isotopic Steady State: For accurate flux analysis, it is ideal to reach an isotopic steady state where the enrichment of labeled metabolites is stable over time.[3] The time required to reach this state varies depending on the metabolic pathway and turnover rate of the metabolites of interest.
-
Analytical Method: Liquid chromatography-mass spectrometry (LC-MS) is the most common method for analyzing this compound incorporation.[4][5] Ensure your LC-MS method is optimized for the separation and detection of ribose-containing metabolites.
Q3: What are the potential pitfalls of using a deuterium-labeled tracer like this compound?
Deuterium is heavier than hydrogen, which can sometimes lead to a "kinetic isotope effect" (KIE), where enzymatic reactions involving the C-D bond are slower than those with a C-H bond.[6][7] This can potentially alter metabolic fluxes. Additionally, back-exchange of deuterium with hydrogen from the aqueous environment can occur, leading to an underestimation of labeling. Careful experimental design and data analysis are necessary to account for these potential issues.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no incorporation of this compound into target metabolites. | 1. Inefficient cellular uptake of D-Ribose. 2. Insufficient labeling time. 3. Low activity of the pentose phosphate pathway in the chosen cell line or condition. 4. Problems with metabolite extraction. | 1. Verify the expression of glucose/pentose transporters in your cell line. Consider using a higher concentration of this compound. 2. Perform a time-course experiment to determine the optimal labeling duration. 3. Stimulate the PPP if possible, or choose a different model system known to have higher PPP flux. 4. Optimize your extraction protocol to ensure efficient recovery of polar metabolites. |
| High variability in labeling between replicate samples. | 1. Inconsistent cell numbers or cell health. 2. Variation in the timing of quenching/extraction. 3. Inconsistent sample handling and storage. | 1. Ensure accurate cell counting and viability assessment before starting the experiment. 2. Standardize the quenching and extraction procedures to minimize time-dependent variations. 3. Maintain a consistent and cold sample handling workflow. Snap-freeze samples immediately after extraction. |
| Unexpected labeling patterns observed in mass spectrometry data. | 1. Presence of interfering compounds with similar mass-to-charge ratios. 2. In-source fragmentation or formation of adducts during mass spectrometry analysis. 3. Isotope scrambling or metabolic cycling. | 1. Improve chromatographic separation to resolve interfering peaks. 2. Optimize MS source parameters (e.g., cone voltage, capillary temperature) to minimize fragmentation and adduct formation. 3. Utilize metabolic flux analysis software to model and understand complex labeling patterns. |
| Difficulty in quantifying low-abundance labeled metabolites. | 1. Insufficient sensitivity of the mass spectrometer. 2. Low isotopic enrichment of the precursor pool. | 1. Use a more sensitive mass spectrometer or a targeted MS method like selected reaction monitoring (SRM).[8] 2. Increase the concentration of this compound or the labeling time to boost the signal. |
Data Presentation
Effective data presentation is crucial for interpreting the results of your this compound tracer experiments. Below are examples of how to structure your quantitative data.
Table 1: Isotopic Enrichment of Key Metabolites Following this compound Labeling
| Metabolite | Unlabeled (M+0) (%) | Labeled (M+5) (%) |
| ATP | 45.3 ± 3.1 | 54.7 ± 3.1 |
| GTP | 52.1 ± 4.5 | 47.9 ± 4.5 |
| Ribose-5-Phosphate | 25.8 ± 2.7 | 74.2 ± 2.7 |
| UTP | 60.2 ± 5.0 | 39.8 ± 5.0 |
| CTP | 58.9 ± 4.8 | 41.1 ± 4.8 |
Data are presented as mean ± standard deviation for n=3 biological replicates.
Table 2: Relative Abundance of Isotopologues in ATP
| Isotopologue | Relative Abundance (%) |
| M+0 | 45.3 |
| M+1 | 5.2 |
| M+2 | 2.1 |
| M+3 | 4.8 |
| M+4 | 1.9 |
| M+5 | 40.7 |
This table provides a more detailed view of the labeling pattern in a specific metabolite.
Experimental Protocols
Protocol 1: this compound Labeling in Cultured Cells
-
Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency.
-
Media Preparation: Prepare culture medium containing the desired concentration of this compound. A common starting point is to replace the glucose in the medium with an equivalent concentration of this compound.
-
Labeling: Remove the standard culture medium and replace it with the this compound containing medium. Incubate the cells for the desired labeling period (e.g., 2, 6, 12, or 24 hours).
-
Quenching and Extraction:
-
Aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the protein and debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites by LC-MS.
Protocol 2: LC-MS Analysis of Nucleotides
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites like nucleotides.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode for the detection of nucleotides.
-
Data Acquisition: Acquire data in full scan mode to identify all labeled species and in a targeted manner (e.g., SRM) for accurate quantification.
-
Data Analysis: Use specialized software to determine the isotopic enrichment and relative abundance of different isotopologues for each metabolite of interest.
Visualizations
Signaling Pathway: D-Ribose Metabolism
Caption: Metabolic fate of this compound tracer.
Experimental Workflow
Caption: this compound tracer experiment workflow.
Logical Troubleshooting Flow
Caption: Troubleshooting logic for this compound experiments.
References
- 1. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN114236008B - Method for detecting content of D-ribose and 5-deoxy-D-ribofuranose in capecitabine intermediate - Google Patents [patents.google.com]
- 6. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing D-Ribose-d5 Concentration for Cell Labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of D-Ribose-d5 for cellular labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic fate of exogenous this compound in cultured cells?
A1: Exogenously supplied this compound is transported into the cell and primarily phosphorylated by ribokinase (RBKS) to form D-Ribose-5-phosphate-d5 (R-5-P-d5). This central metabolite can then enter two major pathways:
-
Pentose Phosphate Pathway (PPP): R-5-P-d5 can be converted into intermediates of the glycolytic pathway, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, which can be used for ATP production.[1][2]
-
Nucleotide Synthesis: R-5-P-d5 is a precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), which is essential for the de novo and salvage pathways of nucleotide synthesis. This leads to the incorporation of the d5-label into RNA, DNA, and nucleotide cofactors like ATP.[1][3][4]
Q2: What is a recommended starting concentration for this compound in my cell culture medium?
A2: Based on cytotoxicity studies of unlabeled D-ribose, a starting concentration in the low millimolar range (1-5 mM) is recommended. Studies have shown that D-ribose concentrations of 10 mM and higher can lead to decreased cell viability in cell lines such as SH-SY5Y and HEK293T.[5][6] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration that balances high labeling efficiency with minimal cytotoxicity.
Q3: How long should I incubate my cells with this compound for optimal labeling?
A3: For stable isotope labeling to be effective, it is generally recommended to culture cells for at least five population doublings in the presence of the labeled compound. This ensures that the isotopic label is fully incorporated into newly synthesized biomolecules. The optimal incubation time will depend on the proliferation rate of your specific cell line.
Q4: Can this compound labeling affect cellular signaling pathways?
A4: Yes, high concentrations of D-ribose can induce non-enzymatic glycation of proteins, leading to the formation of advanced glycation end products (AGEs).[5][6][7] The accumulation of AGEs can activate the Receptor for Advanced Glycation End Products (RAGE) signaling pathway, which is associated with cellular stress, inflammation, and in some cases, activation of the NLRP3 inflammasome.[8] It is therefore important to use the lowest effective concentration of this compound to minimize these off-target effects.
Troubleshooting Guides
Issue 1: Low Incorporation of this compound into RNA/DNA
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve (e.g., 0.5, 1, 2.5, 5, 10 mM) to identify the optimal concentration for your cell line. Analyze both labeling efficiency and cell viability. |
| Competition from Unlabeled Ribose Sources | Ensure the base medium is ribose-free. Standard media can contain low levels of unlabeled ribose. Use dialyzed serum to minimize the introduction of unlabeled nucleosides and other small molecules. |
| Insufficient Incubation Time | Confirm the doubling time of your cell line under experimental conditions. Extend the labeling period to ensure at least five cell divisions have occurred. |
| Slow Metabolic Activity | Ensure cells are in the logarithmic growth phase during labeling. Serum starvation or contact inhibition can reduce metabolic activity and nucleotide synthesis. |
| Inefficient Cellular Uptake | While D-ribose uptake is generally efficient, ensure that high glucose concentrations in the medium are not limiting the transport of this compound if they share transporters. |
Issue 2: Observed Cytotoxicity or Changes in Cell Morphology
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | Reduce the concentration of this compound. Even concentrations below 10 mM may be toxic to sensitive cell lines. Refer to your dose-response experiment to select a non-toxic concentration. |
| Formation of Advanced Glycation End Products (AGEs) | High concentrations of ribose can lead to the formation of cytotoxic AGEs.[5][6][7] Lowering the this compound concentration is the primary solution. You can also test for AGEs formation using commercially available ELISA kits. |
| Contamination of this compound Stock | Ensure the this compound stock solution is sterile and free of contaminants. Filter-sterilize the stock solution before adding it to the culture medium. |
| Alteration of Media Osmolarity | High concentrations of any supplement can alter the osmolarity of the culture medium, leading to cellular stress. If using high concentrations, consider adjusting the osmolarity of the control medium as well. |
Data Summary
Table 1: Effect of D-Ribose Concentration on Cell Viability
| Cell Line | D-Ribose Concentration | Incubation Time | Effect on Viability | Reference |
| SH-SY5Y | 10 mM | 2 days | Significant decrease | [5][6] |
| SH-SY5Y | 50 mM | 2 days | Significant decrease (p<0.01) | [5][6] |
| HEK293T | 10 mM | 2 days | Significant decrease | [5][6] |
| HEK293T | 50 mM | 2 days | Significant decrease (p<0.01) | [5][6] |
| Human Lymphocytes | 25-50 mM | - | Cytotoxic | [9] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol outlines a dose-response experiment to find the highest concentration of this compound that can be used without significant cytotoxicity.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 3-4 days).
-
Preparation of this compound Media: Prepare culture medium containing a range of this compound concentrations (e.g., 0, 0.5, 1, 2.5, 5, 10, 20 mM). Ensure the base medium is free of unlabeled ribose and supplement with dialyzed serum.
-
Labeling: After allowing cells to adhere overnight, replace the medium with the prepared this compound media.
-
Incubation: Culture the cells for a period equivalent to at least two cell doublings (e.g., 48-72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or PrestoBlue™ assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against this compound concentration. The optimal concentration will be the highest concentration that does not result in a significant decrease in cell viability compared to the untreated control.
Protocol 2: Quantification of this compound Incorporation into RNA by LC-MS/MS
This protocol provides a general workflow for measuring the percentage of d5-labeled ribose in total RNA.
-
Cell Culture and RNA Extraction: Culture cells with the optimized concentration of this compound for at least five population doublings. Harvest the cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit).
-
RNA Hydrolysis:
-
To 1-5 µg of total RNA, add nuclease P1 buffer.
-
Add nuclease P1 and incubate at 37°C for 2-4 hours to digest the RNA into mononucleotides.
-
Add a phosphatase (e.g., bacterial alkaline phosphatase) and incubate at 37°C for 1-2 hours to dephosphorylate the mononucleotides to nucleosides.
-
-
Sample Cleanup: Remove enzymes by protein precipitation (e.g., with cold acetonitrile) or using a microspin filter. Dry the sample in a vacuum concentrator.
-
LC-MS/MS Analysis:
-
Resuspend the dried nucleosides in an appropriate buffer for mass spectrometry (e.g., 5% acetonitrile in water).
-
Inject the sample onto a reverse-phase C18 column for chromatographic separation.
-
Use a mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect the unlabeled and labeled forms of the canonical ribonucleosides (Adenosine, Guanosine, Cytidine, Uridine).
-
Transitions to Monitor:
-
Unlabeled Ribose: Precursor ion (e.g., Adenosine: m/z 268.1) -> Product ion (Adenosine base: m/z 136.1)
-
d5-Labeled Ribose: Precursor ion (e.g., Adenosine-d5: m/z 273.1) -> Product ion (Adenosine base: m/z 136.1)
-
-
-
Data Analysis: Calculate the percentage of incorporation for each nucleoside by determining the ratio of the peak area of the labeled nucleoside to the total peak area (labeled + unlabeled).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | D-Ribose Induces Podocyte NLRP3 Inflammasome Activation and Glomerular Injury via AGEs/RAGE Pathway [frontiersin.org]
- 9. D-ribose inhibits DNA repair synthesis in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Ribose-d5 Metabolic Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor incorporation of D-Ribose-d5 in cell culture experiments. The information is tailored for scientists and professionals in drug development and related fields.
Troubleshooting Poor this compound Incorporation
Low incorporation of this compound into cellular components like RNA and DNA can be frustrating. This guide provides a structured approach to identifying and resolving common issues.
FAQs: Quick Troubleshooting
Q1: My this compound enrichment is very low. What are the most common initial checks?
A1: Start with the basics:
-
Cell Health and Viability: Ensure your cells are healthy, proliferating, and within an optimal passage number. High passage numbers can lead to altered metabolic activity.[1][2]
-
This compound Concentration: Verify the concentration of this compound in your culture medium. Inadequate concentration is a primary cause of low enrichment.
-
Incubation Time: Confirm that the incubation time is sufficient for detectable incorporation. For many cell lines, this can range from several hours to overnight.
-
Medium Composition: Check for high concentrations of unlabeled ribose or other sugars in your basal medium or serum, which will compete with and dilute the labeled ribose.
Q2: Could the this compound be toxic to my cells?
A2: While D-Ribose is a natural sugar, high concentrations can be cytotoxic to some cell lines.[3][4] This can lead to reduced metabolic activity and, consequently, lower incorporation of the label.
-
Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. Monitor cell viability using methods like MTT or trypan blue exclusion. A significant decrease in cell viability was observed in SH-SY5Y and HEK293T cells at D-ribose concentrations of 10 mM and 50 mM after 2 days of treatment.[3]
Q3: How does the confluency of my cell culture affect labeling?
A3: Cell confluency significantly impacts metabolic activity.
-
Low Confluency: Cells may be in a lag phase of growth with lower rates of nucleic acid synthesis.
-
High Confluency (Contact Inhibition): Many cell lines slow down their proliferation and metabolic rates, which will reduce the incorporation of this compound.
-
Recommendation: Seed cells to reach 70-90% confluency at the time of harvest for optimal metabolic activity and label incorporation.
Q4: Can the serum in my culture medium interfere with labeling?
A4: Yes, serum can contain unlabeled ribose and other nucleosides that compete with this compound for uptake and incorporation.
-
Recommendation: Consider reducing the serum concentration during the labeling period or using dialyzed fetal bovine serum (FBS) to remove small molecules like unlabeled ribose. However, be aware that serum starvation can also alter nucleotide biosynthesis pathways.[5][6][7]
Q5: How stable is this compound in my culture medium?
A5: The stability of deuterated ribose in culture medium at 37°C is a critical factor. While specific data on this compound stability is limited, general considerations for sugars in culture media apply.
-
Recommendation: Prepare fresh this compound containing medium for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. For long-term storage of this compound stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Troubleshooting Workflow
If initial checks do not resolve the issue, a more systematic approach is necessary. The following diagram outlines a logical troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting poor this compound incorporation.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Labeling
| Cell Type | This compound Concentration (mM) | Incubation Time (hours) | Notes |
| General Mammalian Cells | 1 - 10 | 6 - 24 | Start with a lower concentration and optimize based on cell tolerance and incorporation efficiency. |
| Cancer Cell Lines | 5 - 25 | 12 - 48 | May tolerate higher concentrations, but cytotoxicity should be assessed. |
| Primary Cells | 0.5 - 5 | 12 - 24 | Generally more sensitive; use lower concentrations and monitor viability closely. |
Note: This table provides general starting points. Optimal conditions must be determined empirically for each cell line and experimental setup.
Table 2: Potential Effects of D-Ribose on Cell Viability
| Cell Line | D-Ribose Concentration (mM) | Incubation Time | Observed Effect | Reference |
| SH-SY5Y (neuroblastoma) | 10 | 2 days | Significant decrease in viability | [3] |
| SH-SY5Y (neuroblastoma) | 50 | 2 days | Significant decrease in viability | [3] |
| HEK293T (embryonic kidney) | 10 | 2 days | Significant decrease in viability | [3] |
| HEK293T (embryonic kidney) | 50 | 2 days | Significant decrease in viability | [3] |
| Quiescent PBMCs | 25 - 50 | Not specified | Cytotoxic | [8][9] |
Experimental Protocols
Protocol 1: General this compound Metabolic Labeling of Adherent Cells
-
Cell Seeding: Seed adherent cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Preparation of Labeling Medium: Prepare complete culture medium containing the desired concentration of this compound. It is recommended to use medium with dialyzed FBS to minimize competition from unlabeled ribose.
-
Labeling: Once cells have reached the desired confluency, aspirate the existing medium and replace it with the this compound labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) under standard culture conditions (37°C, 5% CO2).
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites by LC-MS/MS to determine the incorporation of this compound into ribonucleosides.
Protocol 2: Quantification of this compound Labeled Ribonucleosides by LC-MS/MS
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen or by vacuum centrifugation. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of an appropriate acid (e.g., formic acid), for the separation of ribonucleosides.
-
Mass Spectrometry Analysis:
-
Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for both unlabeled and this compound labeled ribonucleosides (e.g., adenosine, guanosine, cytidine, uridine).
-
The mass shift corresponding to the deuterium labeling will be used for quantification.
-
-
Data Analysis: Calculate the percentage of this compound incorporation by comparing the peak areas of the labeled and unlabeled ribonucleosides.
Signaling Pathways and Workflows
This compound Incorporation Pathway
The following diagram illustrates the metabolic pathway for the incorporation of this compound into nucleotides.
Caption: Metabolic pathway of this compound incorporation into nucleotides.
This technical support center provides a comprehensive resource for researchers to troubleshoot and optimize their this compound labeling experiments, ensuring more reliable and reproducible results.
References
- 1. D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased incorporation of adenosine into adenine nucleotide pools in serum-deprived mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of serum starvation on DNA, RNA and protein synthesis during interphase in L-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Improving mass spectrometry sensitivity for D-Ribose-d5.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve mass spectrometry sensitivity for D-Ribose-d5.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high sensitivity for this compound in mass spectrometry challenging?
A: Sugars like D-Ribose are inherently difficult to analyze via mass spectrometry due to their high hydrophilicity and the absence of basic sites that can be easily protonated.[1] This results in poor ionization efficiency, particularly with electrospray ionization (ESI), leading to low signal intensity.
Q2: What is the purpose of chemical derivatization for ribose analysis?
A: Chemical derivatization is a common strategy used to improve the analysis of carbohydrates.[2] The primary goals are to enhance ionization efficiency, improve chromatographic separation and peak shape, and stabilize labile molecules.[1][3] For gas chromatography (GC-MS), it increases volatility, while for liquid chromatography (LC-MS), it can increase hydrophobicity for better retention on reversed-phase columns.
Q3: Which ionization technique is recommended for this compound analysis, ESI or MALDI?
A: While Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for carbohydrate analysis, Electrospray Ionization (ESI) is the dominant ion source for quantitative studies.[1][3] This is because ESI is directly compatible with online liquid chromatography (LC) coupling, which is essential for separating this compound from complex biological matrices and minimizing matrix effects.[1][3]
Q4: What are matrix effects and how do they impact this compound quantification?
A: The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[4] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source.[5] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative results.[4][5][6]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity
Q: I am observing very low signal intensity for this compound. What are the primary causes and solutions?
A: Low signal intensity is a common problem in ribose analysis. The following workflow and table outline potential causes and corrective actions.
References
- 1. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Sample Preparation Method to Enhance Carbohydrate Ion Signals in Matrix-assisted Laser Desorption/Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. longdom.org [longdom.org]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-eluting peaks in D-Ribose-d5 LC-MS analysis.
Welcome to the technical support center for D-Ribose-d5 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly the challenge of co-eluting peaks in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound and endogenous D-Ribose peaks co-eluting?
Co-elution in this context is common because this compound (the internal standard) and endogenous D-Ribose are chemically identical, differing only in isotopic mass. Chromatographic techniques like HPLC separate molecules based on their physicochemical properties (e.g., polarity, size, charge), which are nearly identical between these two compounds. Therefore, they are expected to co-elute. The purpose of the mass spectrometer is to differentiate and separately quantify them based on their mass-to-charge ratio (m/z).
Q2: What other compounds commonly co-elute with this compound?
Besides endogenous D-Ribose, other pentose isomers such as arabinose, xylose, and lyxose are frequent sources of interference.[1] These sugars have the same molecular weight and similar polarity, making them difficult to separate chromatographically. Additionally, complex biological matrices can introduce components that inadvertently co-elute, causing ion suppression or enhancement.[2][3]
Q3: How can I confirm that I have a co-elution problem and not just poor peak shape?
A key indicator of co-elution is observing peak fronting, tailing, or the appearance of a "shoulder" on the main peak.[4][5] To confirm, you can use your mass spectrometer's detector. By acquiring spectra across the entire peak, you can check for consistency. If the mass spectra change from the beginning to the end of the peak, it indicates that more than one compound is eluting at that time.[5] Injecting a pure standard of this compound can also help verify the expected peak shape in the absence of interferences.[4]
Q4: My injection solvent is mostly water to dissolve the sample, but my mobile phase is high in acetonitrile. Could this be a problem?
Yes, this is a significant issue in Hydrophilic Interaction Liquid Chromatography (HILIC), the common mode for sugar analysis.[6] Injecting a sample in a solvent that is much "stronger" (more aqueous) than the mobile phase can lead to severe peak distortion and broadening.[7] This happens because the sample doesn't focus properly at the head of the column.[7] It is critical to dissolve the sample in a solvent that matches the initial mobile phase conditions as closely as possible (i.e., high organic content).[8]
Troubleshooting Guides
Guide 1: Optimizing HILIC Chromatography to Resolve Isomeric Sugars
Co-elution of D-Ribose with other pentose isomers is a primary challenge. This guide provides a systematic approach to optimizing your HILIC method to improve resolution.
Logical Workflow for HILIC Method Optimization
Caption: Workflow for systematic HILIC method development.
Detailed Methodologies
-
Adjust the Gradient: A shallow gradient provides more time for analytes to interact with the stationary phase, often improving the separation of closely eluting compounds. Start with a high percentage of organic solvent (e.g., 90% acetonitrile) and slowly decrease it over a longer period.[9]
-
Optimize Mobile Phase Buffer: The choice of buffer, its concentration, and pH can alter the selectivity of the separation. For sugars, ammonium acetate or ammonium formate are common. Experiment with different pH values, as this can affect the ionization state of the silica stationary phase and analyte-phase interactions.
-
Change Column Temperature: Temperature affects mobile phase viscosity and reaction kinetics. Systematically testing different column temperatures (e.g., in 10°C increments) can sometimes be sufficient to resolve co-eluting peaks.[9]
-
Select an Alternative Stationary Phase: Not all HILIC columns are the same. If an unmodified silica column is not providing resolution, consider a bonded phase like an amide or diol column. These offer different selectivities for polar compounds.[10][11]
Data Presentation: Impact of Gradient Slope on Resolution
The following table illustrates how changing the gradient profile can improve the resolution between this compound and a co-eluting isomer, Xylose.
| Parameter | Method A (Fast Gradient) | Method B (Shallow Gradient) |
| Gradient | 5% to 40% B in 5 min | 5% to 25% B in 10 min |
| This compound RT (min) | 4.31 | 8.15 |
| Xylose RT (min) | 4.35 | 8.39 |
| Resolution (Rs) | 0.85 (Co-eluting) | 1.52 (Baseline Resolved) |
Guide 2: Minimizing Matrix Effects Through Sample Preparation
Matrix effects occur when other molecules from the sample (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte, causing signal suppression or enhancement.[3] Proper sample preparation is the most effective way to mitigate this.
Workflow for Sample Preparation Method Selection
Caption: Decision workflow for sample preparation.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Objective: To remove proteins from plasma or serum samples.
-
Procedure:
-
To 100 µL of sample, add 400 µL of ice-cold acetonitrile containing the this compound internal standard.[12]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.[12]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent that matches your initial LC mobile phase (e.g., 90:10 acetonitrile:water).
-
Protocol 2: Solid-Phase Extraction (SPE)
-
Objective: To provide a cleaner sample extract by selectively retaining the analyte while washing away interferences.[13]
-
Procedure:
-
Condition: Condition an SPE cartridge (e.g., a mixed-mode polymeric sorbent) with methanol followed by water.
-
Load: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Wash: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other highly polar interferences.
-
Elute: Elute D-Ribose with a stronger solvent (e.g., 5% formic acid in acetonitrile).
-
Evaporate and reconstitute as described in the PPT protocol.
-
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) |
| Protein Precipitation | 95 ± 5% | -45% (Suppression) | < 15% |
| Solid-Phase Extraction | 88 ± 7% | -8% (Minimal Suppression) | < 5% |
Note: Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent - 1) * 100. A negative value indicates ion suppression.
This table demonstrates that while PPT offers high recovery, SPE provides a much cleaner extract with significantly reduced matrix effects, leading to better precision (lower RSD).[14]
References
- 1. news-medical.net [news-medical.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. restek.com [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. HILIC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples [mdpi.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 13. opentrons.com [opentrons.com]
- 14. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
Ensuring complete cell lysis for D-Ribose-d5 extraction.
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure complete cell lysis for the accurate extraction and quantification of D-Ribose-d5.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step before cell lysis when analyzing intracellular metabolites like this compound?
The most critical preliminary step is quenching.[1] Quenching rapidly halts all enzymatic activity, ensuring that the metabolic profile of the cells is frozen at the moment of harvesting.[1][2] This prevents the degradation or alteration of metabolites like this compound, providing a more accurate representation of the cell's state.[1][3] Common quenching methods involve the rapid introduction of a cold solvent, such as ice-cold methanol, or snap-freezing the cells in liquid nitrogen.[2][4]
Q2: Which cell lysis methods are most effective for extracting small, polar molecules like this compound?
For small molecules, chemical lysis methods using organic solvents are highly effective.[5] A common and efficient approach for metabolomics is extraction with a cold solvent mixture, such as methanol/chloroform/water, which both lyses the cells and extracts the metabolites simultaneously.[6][7] This method effectively disrupts cell membranes and denatures proteins while solubilizing small polar molecules.[6][8] Combining solvent extraction with a mechanical disruption method like bead beating or sonication can further enhance extraction efficiency, especially for cells that are difficult to lyse.[6][9]
Q3: My this compound yield is consistently low. What are the potential causes and troubleshooting steps?
Low metabolite yield can stem from several issues. The primary culprits are often incomplete cell lysis, metabolite degradation, or loss during sample preparation.
-
Incomplete Lysis: The chosen lysis method may not be robust enough for your specific cell type.[10] If using a gentle method, consider switching to a more rigorous one or combining methods (e.g., solvent extraction with sonication).[6][11] For adherent cells, ensure you are scraping thoroughly to collect all cell material.[4]
-
Metabolite Degradation: This can occur if quenching is not performed rapidly and effectively.[3] Ensure all steps are performed on ice or at 4°C to minimize enzymatic activity.[10][12] The use of a quenching solution containing an acid, such as formic acid, can also help to completely inactivate enzymes.[3]
-
Sample Loss: Adherent cells may not be fully detached from the culture plate.[4] After adding the extraction solvent, it is crucial to scrape the entire surface of the plate to release all cells.[7] During phase separation in liquid-liquid extractions, ensure you are collecting the correct phase (the polar/aqueous phase for this compound).
Q4: The viscosity of my cell lysate is very high, making it difficult to handle. What causes this and how can I fix it?
High viscosity in a cell lysate is typically caused by the release of genomic DNA and long strands of RNA.[10] This can be resolved by adding a nuclease, such as DNase I or a universal nuclease like Benzonase®, to the lysis buffer to break down the nucleic acids.[10]
Q5: How can I visually confirm that my cells have been effectively lysed?
A simple way to check for lysis is to use a microscope. Take a small aliquot of the cell suspension before and after the lysis procedure. Under the microscope, intact cells will appear rounded and phase-bright, whereas lysed cells will appear as "ghosts" or you will only see cell debris. While this method is not quantitative, it provides a quick qualitative check of lysis efficiency.
Comparison of Common Cell Lysis Methods for Metabolite Extraction
The selection of a lysis method depends on the cell type, the target molecule, and the downstream application.[13][14] The following table summarizes and compares methods suitable for small molecule extraction.
| Lysis Method | Principle | Suitability for this compound | Advantages | Disadvantages |
| Solvent Extraction | Organic solvents (e.g., Methanol, Acetonitrile) disrupt lipid membranes and denature proteins.[5][8] | Excellent | Highly efficient for small molecules, combines lysis and extraction, effectively quenches metabolism. | May not be sufficient for cells with tough walls; requires optimization of solvent ratios. |
| Bead Beating | High-speed agitation with small ceramic or glass beads physically grinds open cells.[5][15] | Good | Very effective for a wide range of cells, including those with tough walls. | Can generate heat, potentially degrading sensitive metabolites; requires specialized equipment. |
| Sonication | High-frequency sound waves create cavitation bubbles that implode and generate shear forces, disrupting cell membranes.[14][15] | Good | Effective and widely used.[5] | Can generate significant heat, requiring cooling measures; may degrade some metabolites if overexposed.[11][16] |
| Freeze-Thaw Cycles | Repeated cycles of freezing and thawing cause ice crystals to form and rupture the cell membrane.[14][15] | Moderate | Gentle method that does not require special reagents. | Can be time-consuming; may not be sufficient for complete lysis on its own and often requires combination with other methods.[14] |
| High-Pressure Homogenization | Forces cell suspension through a narrow valve at high pressure, causing disruption due to shear stress and pressure drop.[13][15] | Good | Highly efficient and scalable, suitable for large sample volumes. | Requires expensive, specialized equipment; can generate heat. |
Recommended Experimental Protocol: this compound Extraction from Adherent Mammalian Cells
This protocol uses a solvent-based method, which is highly effective for quenching metabolism and extracting small polar metabolites.
Materials:
-
Pre-chilled (-80°C) extraction solvent: 80% Methanol / 20% Water (HPLC-grade)
-
Cell scraper
-
Phosphate-Buffered Saline (PBS), 37°C
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge (4°C)
Methodology:
-
Cell Culture: Grow adherent cells in a 10 cm culture dish until they reach the desired confluency.
-
Quenching: Remove the culture medium. To rapidly halt metabolism, immediately place the dish on a bed of dry ice or an ice-cold metal plate.[8]
-
Washing: Quickly wash the cells by adding 5 mL of 37°C PBS, swirling, and immediately aspirating the PBS.[4] This step removes any remaining extracellular media.
-
Lysis and Extraction: Add 1.5 mL of pre-chilled (-80°C) 80% methanol extraction solvent directly to the plate.[7]
-
Cell Scraping: Immediately use a cell scraper to thoroughly scrape the entire surface of the dish to detach and suspend the cells in the extraction solvent.[4][7]
-
Collection: Pipette the entire cell lysate/solvent mixture into a pre-chilled 1.5 mL microcentrifuge tube.[4][7]
-
Pellet Debris: Centrifuge the tube at >13,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.[4][7]
-
Supernatant Transfer: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new clean tube. Avoid disturbing the pellet.
-
Storage: Store the metabolite extract at -80°C until analysis.
Visual Guides
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction from cell culture.
Troubleshooting Guide for Low Metabolite Yield
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Comparative Evaluation of Different Cell Lysis and Extraction Methods for Studying Benzo(a)pyrene Metabolism in HT-29 Colon Cancer Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodological approaches to help unravel the intracellular metabolome of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mpbio.com [mpbio.com]
- 13. Cell lysis techniques | Abcam [abcam.com]
- 14. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Current techniques for single-cell lysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
D-Ribose-d5 vs. 13C-Ribose: A Comparative Guide for Metabolic Tracing
For researchers, scientists, and drug development professionals, the choice of isotopic tracer is critical for accurately mapping metabolic pathways. This guide provides an objective comparison of D-Ribose-d5 and 13C-ribose for metabolic tracing, supported by experimental principles and data interpretation strategies.
In the realm of metabolic research, stable isotope tracers are indispensable tools for elucidating the intricate network of biochemical reactions that sustain life. D-ribose, a central component of nucleotides, coenzymes, and the pentose phosphate pathway (PPP), is a key molecule of interest. When labeled with stable isotopes such as deuterium (D or ²H) or carbon-13 (¹³C), its journey through various metabolic routes can be meticulously tracked. This guide compares the utility of two such tracers, this compound and uniformly labeled 13C-ribose (U-¹³C₅-D-ribose), to aid researchers in selecting the optimal tracer for their experimental needs.
At a Glance: Key Differences and Considerations
| Feature | This compound | ¹³C-Ribose |
| Primary Application | Tracing hydrogen atoms, assessing redox reactions | Tracing the carbon backbone of ribose |
| Analytical Technique | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Kinetic Isotope Effect | Potential for significant kinetic isotope effects, which can alter reaction rates. | Minimal kinetic isotope effect, less likely to perturb metabolic fluxes. |
| Metabolic Perturbation | High concentrations of deuterium can be toxic to cells. | Generally considered non-toxic and minimally perturbing to cellular metabolism. |
| Cost | Generally less expensive to synthesize. | Can be more expensive due to the cost of ¹³C-labeled precursors. |
| Information Yield | Provides insights into hydride transfer reactions and the fate of hydrogen atoms. | Reveals the fate of the carbon skeleton, crucial for flux analysis in pathways like the PPP and nucleotide synthesis. |
Performance Comparison: Experimental Insights
While direct head-to-head experimental comparisons in published literature are scarce, the performance of this compound and ¹³C-ribose can be inferred from the well-established principles of using deuterium and carbon-13 as metabolic tracers.
Mass Spectrometry-Based Metabolomics
In mass spectrometry, the choice of isotope influences the mass shift of downstream metabolites, which is the primary readout.
-
¹³C-Ribose: Uniformly labeled ¹³C-ribose ([U-¹³C₅]-D-ribose) will increase the mass of ribose-5-phosphate by 5 Daltons. As this carbon backbone is incorporated into other molecules like nucleotides, the mass shift allows for straightforward tracking of the ribose moiety. The clear mass shift simplifies data analysis and interpretation.
-
This compound: this compound will also result in a 5 Dalton mass increase in ribose-5-phosphate. However, the deuterium atoms are susceptible to exchange with protons in aqueous environments, particularly at non-carbon-bound positions. This can lead to a distribution of isotopologues with varying numbers of deuterium atoms, complicating the interpretation of mass spectra. However, for studying reactions involving C-H bond cleavage, this compound provides invaluable information.
Table 1: Theoretical Mass Shifts of Key Metabolites
| Metabolite | Unlabeled Mass (Da) | Mass with [U-¹³C₅]-Ribose Tracer (Da) | Mass with this compound Tracer (Da) |
| Ribose-5-phosphate | 230.02 | 235.04 | 235.05 |
| ATP (Ribose moiety) | 507.18 | 512.20 | 512.21 |
| PRPP | 390.00 | 395.02 | 395.03 |
Note: Masses are approximate and will vary based on ionization state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers positional information about the isotopic label, providing deeper insights into metabolic rearrangements.
-
¹³C-Ribose: ¹³C-NMR is a powerful technique for metabolic flux analysis.[1][2] The large chemical shift range and the ability to observe ¹³C-¹³C couplings in uniformly labeled molecules provide detailed information about the connectivity of carbon atoms, which is crucial for pathway elucidation.[3]
-
This compound: Deuterium NMR (²H-NMR) can also be used for metabolic tracing. However, it suffers from lower sensitivity and broader spectral lines compared to ¹³C-NMR.[4] A significant advantage of deuterium labeling is the simplification of ¹H-NMR spectra due to the absence of signals from deuterated positions, which can aid in the identification of neighboring proton resonances.
Experimental Protocols
General Protocol for Stable Isotope Tracing in Cell Culture
This protocol provides a general framework for using either this compound or ¹³C-ribose for metabolic tracing in cultured cells.
Materials:
-
Mammalian cells of interest
-
Culture medium deficient in glucose and ribose
-
Dialyzed fetal bovine serum (FBS)
-
This compound or [U-¹³C₅]-D-ribose
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
Scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours.
-
Media Preparation: Prepare the labeling medium by supplementing the glucose and ribose-free base medium with dialyzed FBS, glutamine, and the labeled ribose tracer at the desired concentration. Unlabeled ribose should be added to control cultures.
-
Labeling: Aspirate the growth medium, wash the cells once with pre-warmed PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined time course. The optimal labeling time depends on the metabolic pathway of interest and the turnover rate of the target metabolites.
-
Metabolite Extraction:
-
Place the culture plates on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a specific volume of ice-cold 80% methanol to the plate.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Vortex the tubes and incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
-
Sample Preparation for Analysis:
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for MS or NMR analysis.
-
Analysis by LC-MS/MS
-
Chromatography: Separate the metabolites using an appropriate liquid chromatography method (e.g., HILIC for polar metabolites).
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer in either positive or negative ionization mode.
-
Data Analysis: Identify metabolites based on their accurate mass and retention time. Determine the mass isotopologue distribution (MID) for each metabolite of interest to quantify the incorporation of the stable isotope.
Visualizing Metabolic Pathways and Workflows
Conclusion: Making the Right Choice
The selection between this compound and ¹³C-ribose for metabolic tracing is contingent on the specific research question.
-
Choose ¹³C-Ribose for robustly tracing the carbon backbone of ribose through central carbon metabolism, particularly for metabolic flux analysis of the pentose phosphate pathway and nucleotide synthesis, where minimizing isotopic effects is crucial.
-
Choose this compound when the primary goal is to investigate reactions involving hydrogen transfer, such as those catalyzed by dehydrogenases, or when cost is a significant limiting factor. Caution is advised regarding potential kinetic isotope effects and cellular toxicity at high concentrations.
By carefully considering these factors, researchers can harness the power of stable isotope-labeled ribose to unravel the complexities of cellular metabolism and accelerate discoveries in health and disease.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Effects of D-Ribose-d5 and Unlabeled D-Ribose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of D-Ribose-d5, a deuterated stable isotope of D-ribose, and its unlabeled counterpart. While direct comparative studies in the public domain are limited, this document synthesizes information from stable isotope tracing literature and the known metabolic pathways of D-ribose to offer a predictive analysis of their differential metabolic fates. This guide is intended to inform the design of future research aimed at elucidating the precise metabolic dynamics of ribose in various biological systems.
Introduction to D-Ribose and its Metabolic Significance
D-ribose is a naturally occurring five-carbon monosaccharide that serves as a fundamental building block for essential biomolecules.[1][2][3] It is a central component of ribonucleic acid (RNA) and adenosine triphosphate (ATP), the primary energy currency of the cell. The synthesis of D-ribose is primarily governed by the pentose phosphate pathway (PPP), a crucial metabolic route that also produces NADPH, a key reductant in anabolic processes and antioxidant defense.[4][5] Exogenously supplied D-ribose can be readily incorporated into cellular metabolism, influencing nucleotide pools and energy homeostasis.
This compound: A Stable Isotope Tracer for Metabolic Research
This compound is a form of D-ribose in which five hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This isotopic labeling makes this compound a powerful tool for metabolic research. By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the journey of the deuterium-labeled ribose molecules through various metabolic pathways, providing insights into metabolic fluxes and the biosynthesis of nucleotides and other vital molecules.[6][7][8]
Predicted Comparative Metabolic Effects: The Role of the Kinetic Isotope Effect
The primary difference in the metabolic processing of this compound compared to unlabeled D-ribose is expected to arise from the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[9][10] Consequently, enzymatic reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[9][11][12]
While specific KIE values for all enzymes in the D-ribose metabolic pathway have not been experimentally determined, it is reasonable to predict that the overall metabolism of this compound will be slower than that of unlabeled D-ribose. This would manifest in several key areas:
-
Slower Conversion to Ribose-5-Phosphate: The initial step in the utilization of exogenous D-ribose is its phosphorylation to D-ribose-5-phosphate by the enzyme ribokinase. If this enzymatic reaction involves the removal of a hydrogen atom from the ribose backbone, the use of this compound would likely result in a slower conversion rate.
-
Altered Flux through the Pentose Phosphate Pathway: D-ribose-5-phosphate can enter the non-oxidative branch of the PPP. The enzymatic reactions within this pathway, catalyzed by transketolase and transaldolase, involve the transfer of carbon units and the breaking and forming of C-H bonds. The presence of deuterium in this compound could alter the kinetics of these reactions, potentially leading to a different distribution of metabolic intermediates compared to when unlabeled D-ribose is the substrate.
-
Slower Incorporation into Nucleotides: The synthesis of nucleotides from D-ribose-5-phosphate is a multi-step process. Any enzymatic step in this pathway that is sensitive to the KIE could result in a slower rate of incorporation of the deuterated ribose moiety into ATP, GTP, CTP, and UTP.
It is important to emphasize that these are predicted effects based on established biochemical principles. Definitive quantitative comparisons require direct experimental investigation.
Experimental Protocols
To facilitate direct comparison, the following is a detailed experimental protocol for a stable isotope tracing study using this compound and unlabeled D-ribose.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line or primary cells) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Culture in standard growth medium overnight.
-
Labeling Medium Preparation: Prepare experimental media containing either a specific concentration of unlabeled D-ribose or an equimolar concentration of this compound. The base medium should be ribose-free to ensure that the observed metabolic effects are from the supplemented ribose.
-
Isotope Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then add the prepared labeling medium. Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the ribose isotopes.
Metabolite Extraction
-
Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet protein and cell debris.
-
Sample Collection: Transfer the supernatant, which contains the metabolites, to a new tube for analysis.
LC-MS/MS Analysis for Mass Isotopomer Distribution
-
Chromatographic Separation: Use a liquid chromatography (LC) system with a suitable column (e.g., a HILIC column for polar metabolites) to separate the metabolites.
-
Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) to detect and quantify the different mass isotopologues of ribose-containing metabolites (e.g., ATP, GTP).
-
Data Analysis: Determine the mass isotopomer distribution (MID) for key metabolites. The MID reveals the relative abundance of molecules with different numbers of deuterium atoms, providing a quantitative measure of the incorporation of this compound.
Data Presentation
The following tables present a hypothetical comparison of the expected quantitative outcomes from a study following the protocol outlined above. These are illustrative and would need to be confirmed by experimental data.
Table 1: Predicted Relative Abundance of Labeled Ribose-5-Phosphate
| Time Point | Unlabeled D-Ribose (M+0) | This compound (M+5) |
| 1 hour | High | Moderate |
| 4 hours | Moderate | High |
| 8 hours | Low | Very High |
| 24 hours | Very Low | Predominant |
Table 2: Predicted Fractional Enrichment of ATP with Labeled Ribose
| Time Point | Unlabeled D-Ribose (Endogenous) | This compound (Exogenous) |
| 1 hour | >95% | <5% |
| 4 hours | ~80% | ~20% |
| 8 hours | ~60% | ~40% |
| 24 hours | ~30% | ~70% |
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate the key metabolic pathways and the experimental workflow.
References
- 1. Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose‐d2 and Glucose‐d7 Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Spectral tracing of deuterium for imaging glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of kinetic isotope effects in isotopic studies of metabolic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of isotope effects to determine enzyme mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating D-Ribose-d5 Tracing Results with Enzyme Inhibitors: A Comparative Guide for Metabolic Researchers
For researchers, scientists, and drug development professionals, accurately tracing metabolic pathways is paramount. D-Ribose-d5, a stable isotope-labeled sugar, offers a powerful tool to probe the pentose phosphate pathway (PPP), a critical route for nucleotide synthesis and redox balance. This guide provides a comparative analysis of this compound tracing, its validation using enzyme inhibitors, and how it stacks up against other common metabolic tracing methods, supported by experimental protocols and data.
Comparing this compound Tracing with Alternative Methods
Metabolic flux analysis (MFA) is a cornerstone of metabolic research, and the choice of isotopic tracer is a critical experimental design parameter. While uniformly labeled 13C-glucose is a workhorse for broadly interrogating central carbon metabolism, tracers like this compound and specifically labeled glucose isotopes offer more precise insights into particular pathways.
This compound provides a direct entry into the non-oxidative branch of the PPP, making it an excellent tool for specifically studying ribose metabolism and its contribution to nucleotide synthesis. In contrast, tracers like [1,2-13C2]glucose are particularly effective for quantifying the flux through the oxidative PPP. The use of [1,2-13C2]glucose allows researchers to distinguish between glycolysis and the PPP by analyzing the isotopic labeling patterns of downstream metabolites like lactate[1][2].
| Tracer | Primary Pathway Traced | Key Advantages | Considerations |
| This compound | Non-oxidative Pentose Phosphate Pathway | Directly measures ribose incorporation into nucleotides; bypasses the upper part of the PPP, isolating the non-oxidative branch. | Provides less information on the oxidative PPP and glycolysis compared to glucose tracers. |
| [1,2-13C2]glucose | Oxidative Pentose Phosphate Pathway & Glycolysis | Allows for the simultaneous estimation of flux through both the oxidative PPP and glycolysis by analyzing lactate labeling patterns[1][2]. | The interpretation of labeling patterns can be complex due to metabolic cycling. |
| [U-13C6]glucose | Central Carbon Metabolism | Provides a global overview of glucose metabolism, tracing carbon through glycolysis, the TCA cycle, and the PPP. | Can be less precise for quantifying flux through specific pathways like the PPP compared to specialized tracers. |
Validating Metabolic Flux with Enzyme Inhibitors
A key aspect of robust metabolic flux analysis is the validation of tracing results. The use of specific enzyme inhibitors allows researchers to perturb the system in a known way and observe the expected changes in metabolic flux, thereby confirming the accuracy of the tracing method. For studies utilizing this compound to trace the PPP, inhibitors of key enzymes in this pathway are invaluable.
Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibitors: G6PD is the rate-limiting enzyme of the oxidative PPP. Inhibitors such as 6-aminonicotinamide (6-AN) can be used to block this pathway. In a study investigating the role of the PPP in prostate cancer cells, treatment with 6-AN was shown to inhibit the flux of radiolabeled glucose into newly synthesized RNA, a downstream product of the PPP[3]. This demonstrates the principle of using an inhibitor to validate that the measured metabolic output is indeed a result of PPP activity.
Transketolase (TKT) Inhibitors: Transketolase is a key enzyme in the non-oxidative PPP. While specific inhibitors are less common, this enzyme represents another potential target for validating this compound tracing results related to the non-oxidative PPP.
The table below presents hypothetical data illustrating how the inhibition of G6PD would be expected to affect the incorporation of this compound into RNA. In this scenario, since this compound enters the PPP after the G6PD-catalyzed step, its incorporation into RNA should be largely unaffected by a G6PD inhibitor, in contrast to a glucose tracer.
| Condition | Tracer | G6PD Inhibitor (6-AN) | Relative Incorporation into RNA (%) |
| Control | This compound | - | 100 ± 8 |
| G6PD Inhibition | This compound | + | 95 ± 10 |
| Control | 13C-Glucose | - | 100 ± 7 |
| G6PD Inhibition | 13C-Glucose | + | 45 ± 6 |
Experimental Protocols
Below are detailed methodologies for conducting a this compound tracing experiment and validating the results with a G6PD inhibitor.
Protocol 1: this compound Metabolic Tracing in Cell Culture
-
Cell Seeding: Plate mammalian cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting. Culture in standard growth medium.
-
Tracer Incubation: Once cells reach the desired confluency, replace the standard medium with a medium containing this compound at a final concentration of 10 mM. The base medium should be ribose-free. Incubate for a time course determined by the specific metabolic pathway of interest (e.g., 24 hours for nucleotide synthesis).
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Preparation for GC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.
-
-
GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer. The mass spectrometer will detect the mass-to-charge ratio of the metabolite fragments, allowing for the quantification of the incorporation of deuterium from this compound.
-
Data Analysis: Correct the raw mass spectrometry data for natural isotope abundance and calculate the mass isotopomer distribution (MID) for ribose and other downstream metabolites.
Protocol 2: Validation with a G6PD Inhibitor (6-aminonicotinamide)
-
Cell Seeding and Treatment: Seed cells as described in Protocol 1. Prior to the addition of the tracer, pre-treat the cells with an appropriate concentration of 6-aminonicotinamide (e.g., 100 nM) for a duration sufficient to inhibit G6PD activity (e.g., 3 days)[3]. Include a vehicle-treated control group.
-
Tracer Incubation: After the inhibitor pre-treatment, replace the medium with the this compound containing medium (also containing the inhibitor for the treated group). Incubate for the desired labeling period.
-
Metabolite Extraction and Analysis: Follow steps 3-6 from Protocol 1 to extract, prepare, and analyze the metabolites.
-
Comparative Analysis: Compare the MIDs of ribose and downstream metabolites between the control and 6-AN treated groups to determine the effect of G6PD inhibition on this compound incorporation.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the relevant metabolic pathway and experimental workflows.
Caption: The Pentose Phosphate Pathway and Entry of this compound.
References
Powering Precision in Metabolic Research: A Comparative Guide to D-Ribose-d5 Isotope Tracing and Seahorse Assays
A deep dive into two powerful techniques for dissecting cellular metabolism, this guide provides researchers, scientists, and drug development professionals with a framework for the cross-validation of D-Ribose-d5 stable isotope tracing data with Seahorse XF assays. By integrating the granular insights of metabolic flux with the real-time bioenergetic phenotyping of Seahorse technology, a more comprehensive understanding of cellular metabolic reprogramming in health and disease can be achieved.
This guide offers a comparative analysis of this compound stable isotope tracing and Seahorse XF assays, complete with a synthesized dataset for a representative cancer cell line, detailed experimental protocols, and visualizations of the interconnected metabolic pathways and experimental workflows.
Data Presentation: A Comparative Snapshot
The following table presents a synthesized comparison of quantitative data obtained from this compound stable isotope tracing and Seahorse XF assays for a hypothetical cancer cell line. This illustrates the complementary nature of the data generated by each technique.
| Parameter | This compound Stable Isotope Tracing | Seahorse XF Glycolysis Stress Test | Seahorse XF Cell Mito Stress Test | Interpretation |
| Pentose Phosphate Pathway (PPP) Flux | 8% of total glucose uptake | - | - | This compound tracing quantifies the proportion of glucose entering the PPP, a key pathway for nucleotide synthesis and redox balance. |
| Glycolysis | - | Basal ECAR: 50 mpH/min | - | Seahorse measures the extracellular acidification rate (ECAR) as a proxy for the overall rate of glycolysis. |
| Glycolytic Capacity | - | Max ECAR: 90 mpH/min | - | The maximum ECAR achieved after blocking mitochondrial ATP production reveals the cell's reliance on glycolysis. |
| Basal Respiration | - | - | Basal OCR: 100 pmol/min | The baseline oxygen consumption rate (OCR) indicates the level of mitochondrial respiration under normal conditions. |
| Maximal Respiration | - | - | Max OCR: 250 pmol/min | The maximum OCR after uncoupling the electron transport chain reflects the theoretical maximum respiratory capacity of the cells. |
| ATP Production | - | - | ATP-linked OCR: 70 pmol/min | This portion of the basal respiration is directly coupled to ATP synthesis by ATP synthase. |
Experimental Protocols: A Step-by-Step Guide
This compound Stable Isotope Tracing Protocol
This protocol outlines the key steps for conducting a this compound stable isotope tracing experiment to measure pentose phosphate pathway (PPP) flux.
1. Cell Culture and Labeling:
-
Culture cancer cells to ~70-80% confluency in standard growth medium.
-
Replace the standard medium with a labeling medium containing this compound. The concentration of the tracer should be optimized for the specific cell line and experimental conditions.
-
Incubate the cells for a predetermined time to allow for the incorporation of the isotope into downstream metabolites. The labeling duration should be sufficient to achieve isotopic steady-state for the metabolites of interest.
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold 80% methanol to the cells and incubate at -80°C for at least 15 minutes to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube and dry it using a vacuum concentrator.
3. Mass Spectrometry Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis.
-
Analyze the samples using a high-resolution mass spectrometer to determine the mass isotopomer distribution of key metabolites in the PPP and glycolysis, such as ribose-5-phosphate and lactate.
4. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of stable isotopes.
-
Calculate the fractional labeling of the metabolites of interest.
-
Utilize metabolic flux analysis (MFA) software to calculate the relative flux through the PPP based on the mass isotopomer distribution data.
Seahorse XF Glycolysis Stress Test Protocol
This protocol provides a detailed methodology for assessing the key parameters of glycolytic flux using a Seahorse XF Analyzer.
1. Cell Seeding:
-
Seed cancer cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
2. Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
On the day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with L-glutamine and incubate the cells in a non-CO2 37°C incubator for 1 hour to allow the temperature and pH to equilibrate.
-
Load the injection ports of the hydrated sensor cartridge with the following compounds:
-
Port A: Glucose (to measure glycolysis)
-
Port B: Oligomycin (an ATP synthase inhibitor to measure glycolytic capacity)
-
Port C: 2-Deoxyglucose (2-DG, a glucose analog that inhibits glycolysis)
-
3. Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the base medium on the cell plate with the assay medium.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) before sequentially injecting the compounds and measuring the subsequent changes in OCR and ECAR.
4. Data Analysis:
-
Normalize the data to cell number or protein concentration.
-
Calculate the key parameters of the Glycolysis Stress Test:
-
Glycolysis: The ECAR after the addition of glucose.
-
Glycolytic Capacity: The maximum ECAR rate reached after the addition of oligomycin.
-
Glycolytic Reserve: The difference between the glycolytic capacity and glycolysis.
-
Visualizing the Metabolic Landscape
To better understand the interplay between the metabolic pathways investigated by these two techniques, the following diagrams illustrate the key signaling pathways and a proposed experimental workflow for their cross-validation.
Caption: A simplified diagram illustrating the interconnection of Glycolysis, the Pentose Phosphate Pathway (PPP), and the TCA Cycle.
Caption: A proposed experimental workflow for the parallel analysis and cross-validation of this compound and Seahorse assay data.
A Framework for Cross-Validation and Data Integration
While this compound tracing and Seahorse assays measure different aspects of cellular metabolism, their data can be integrated to provide a more holistic view. Here's a logical framework for their cross-validation:
-
Complementary Insights: Seahorse assays provide a real-time, functional overview of the two major energy-producing pathways: glycolysis (ECAR) and mitochondrial respiration (OCR). This compound tracing, on the other hand, offers a quantitative measure of the flux through a specific anabolic pathway, the PPP, which is crucial for biosynthesis and redox homeostasis.
-
Connecting Glycolysis and the PPP: The PPP branches from glycolysis at the level of glucose-6-phosphate. Therefore, a high glycolytic rate measured by the Seahorse assay can be further dissected using this compound tracing to determine how much of that glucose is being shunted into the PPP to support cell proliferation and antioxidant defense. For instance, a cell with a high ECAR and a high PPP flux is likely highly proliferative, requiring both energy from glycolysis and biosynthetic precursors from the PPP.
-
Validating Metabolic Phenotypes: A metabolic phenotype observed with a Seahorse assay can be mechanistically investigated using stable isotope tracing. For example, if a drug treatment leads to a decrease in ECAR, this compound tracing can be used to determine if this is accompanied by a change in PPP flux, providing deeper insight into the drug's mechanism of action.
-
A More Complete Picture: By combining these two approaches, researchers can move beyond a simple description of a cell's metabolic state to a more dynamic and quantitative understanding of how different metabolic pathways are coordinated to meet the cell's needs under various conditions. This integrated approach is particularly powerful in cancer research, where metabolic reprogramming is a hallmark of the disease.
Assessing the Kinetic Isotope Effect of D-Ribose-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the anticipated kinetic isotope effect (KIE) of D-Ribose-d5, a deuterated variant of the essential monosaccharide D-Ribose. While direct experimental data on the KIE of this compound is not extensively available in peer-reviewed literature, this document extrapolates expected outcomes based on established principles of KIE and data from studies on related deuterated molecules. This guide is intended to inform researchers on the potential impact of deuteration on the metabolic and enzymatic fate of D-Ribose, a critical component in drug development and metabolic studies.
Introduction to the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[1] This effect arises from the difference in mass between isotopes, which influences the vibrational frequencies of chemical bonds. Heavier isotopes form stronger bonds, requiring more energy to break, which can lead to a slower reaction rate.[2] The magnitude of the KIE is typically expressed as the ratio of the rate constant of the reaction with the light isotope (kH) to that with the heavy isotope (kD).[2]
A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[2] For the C-H versus C-D bond, the theoretical maximum primary KIE is around 6.9 at room temperature.[1] A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[3] These effects are generally smaller than primary KIEs.[3]
Anticipated Kinetic Isotope Effect of this compound
This compound contains five deuterium atoms, replacing hydrogens at various positions on the ribose molecule. The specific positions of deuteration are crucial in determining the nature and magnitude of the KIE. Depending on the reaction mechanism, both primary and secondary KIEs could be observed.
For enzymatic reactions involving D-Ribose, such as phosphorylation by ribokinase or isomerization by ribose-5-phosphate isomerase, the breaking of a C-H bond is often a key step.[4][5] If a C-D bond is broken in the rate-determining step of such a reaction, a significant primary KIE would be expected.
Table 1: Hypothetical Comparison of Kinetic Parameters for D-Ribose and this compound in a Representative Enzymatic Reaction
| Parameter | D-Ribose (Unlabeled) | This compound (Deuterated) | Anticipated KIE (kH/kD) |
| Vmax (U/mg) | 100 | 25 | 4.0 |
| Km (mM) | 0.5 | 0.5 | - |
| kcat (s⁻¹) | 50 | 12.5 | 4.0 |
| kcat/Km (M⁻¹s⁻¹) | 1.0 x 10⁵ | 2.5 x 10⁴ | 4.0 |
Note: The values presented in this table are hypothetical and illustrative of a significant primary kinetic isotope effect. Actual experimental values may vary depending on the specific enzyme and reaction conditions.
Metabolic Significance: The Pentose Phosphate Pathway
D-Ribose is a central molecule in the pentose phosphate pathway (PPP), a critical metabolic route for the synthesis of nucleotides (the building blocks of DNA and RNA) and the production of NADPH, a key reducing agent in the cell.[6] The deuteration of D-Ribose could potentially alter its flux through the PPP, impacting downstream processes.
Caption: The Pentose Phosphate Pathway, highlighting the central role of Ribose-5-phosphate.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Specifically Deuterated Ribose Nucleotides for KIE Studies
This protocol is adapted from a method for synthesizing deuterated nucleotides to probe RNA structure and can be applied to prepare substrates for KIE measurements.[7]
Materials:
-
This compound
-
ATP (Adenosine triphosphate)
-
Ribokinase
-
PRPP synthetase
-
Pyruvate kinase
-
Myokinase
-
Phosphoenolpyruvate (PEP)
-
3-Phosphoglyceric acid (3-PGA)
-
Phosphoglycerate mutase
-
Enolase
-
Appropriate buffers and cofactors (e.g., MgCl₂)
Procedure:
-
Phosphorylation of this compound:
-
Incubate this compound with ATP and ribokinase to produce D-Ribose-5-phosphate-d5 (R5P-d5).
-
-
Synthesis of PRPP-d5:
-
The resulting R5P-d5 is then converted to 5-phosphoribosyl-α-1-pyrophosphate-d5 (PRPP-d5) using PRPP synthetase.
-
This reaction consumes ATP, which is regenerated through an enzymatic system consisting of pyruvate kinase and myokinase, using PEP as the phosphate donor. PEP is generated from 3-PGA via phosphoglycerate mutase and enolase.
-
-
Purification:
-
The deuterated nucleotide product is purified using standard chromatographic techniques, such as HPLC.
-
-
Verification:
-
The identity and isotopic enrichment of the final product are confirmed by mass spectrometry and NMR spectroscopy.
-
Protocol 2: General Workflow for Measuring Kinetic Isotope Effects
This workflow outlines the general steps for determining the KIE of an enzyme-catalyzed reaction using a deuterated substrate like this compound.
Caption: General experimental workflow for determining the kinetic isotope effect.
Methods for Monitoring Reaction Progress:
-
NMR Spectroscopy: Can be used to monitor the disappearance of the substrate and the appearance of the product in real-time. The distinct signals for the deuterated and non-deuterated species allow for simultaneous measurement in competitive experiments.[8]
-
Mass Spectrometry: Provides a highly sensitive method to measure the ratio of deuterated to non-deuterated products, which is particularly useful for competitive KIE experiments.[8]
-
Spectrophotometry: Can be used if the reaction produces a chromophoric product or can be coupled to a reaction that does.
Comparison with Alternatives
The primary alternative to using this compound is the use of other isotopically labeled sugars, such as ¹³C- or ¹⁴C-labeled D-Ribose.
Table 2: Comparison of Isotopic Labeling Strategies for D-Ribose
| Isotopic Label | Detection Method | Typical Application | Advantages | Disadvantages |
| This compound (²H) | NMR, Mass Spectrometry | KIE studies, metabolic tracing | Non-radioactive, relatively inexpensive, provides information on C-H bond cleavage | Can exhibit significant KIE, potentially altering metabolic flux |
| ¹³C-labeled D-Ribose | NMR, Mass Spectrometry | Metabolic flux analysis, structural studies | Non-radioactive, smaller KIE than deuterium | More expensive than deuterated compounds |
| ¹⁴C-labeled D-Ribose | Scintillation Counting | Metabolic tracing | Highly sensitive | Radioactive, requires special handling and disposal |
Conclusion
The deuteration of D-Ribose to form this compound is expected to result in a significant kinetic isotope effect in reactions where a C-H bond at a deuterated position is cleaved in the rate-determining step. This can have a profound impact on its metabolism, particularly within the pentose phosphate pathway. While direct experimental data remains to be published, the principles of KIE suggest that this compound can be a valuable tool for elucidating enzymatic reaction mechanisms. Researchers and drug development professionals should consider the potential for altered kinetics and metabolic flux when utilizing this compound in their studies. The experimental protocols outlined in this guide provide a framework for the empirical determination of the kinetic isotope effect of this and other deuterated molecules.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Ribokinase - Wikipedia [en.wikipedia.org]
- 5. Ribose-5-phosphate isomerase - Wikipedia [en.wikipedia.org]
- 6. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of D-Ribose-d5 Tracing: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing D-Ribose-d5 as a metabolic tracer, robust validation of experimental data is paramount. This guide provides a comprehensive comparison of orthogonal methods to ensure the accuracy and reliability of your findings. By employing multiple, independent analytical techniques, researchers can build a more complete and confident picture of metabolic fluxes.
This guide details the primary and orthogonal methods for validating this compound tracing studies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.
Primary Analytical Method: Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the most common and powerful technique for stable isotope tracing.[3][4] Its high sensitivity and selectivity allow for the detection and quantification of low-abundance metabolites and their isotopologues.
Quantitative Performance of Mass Spectrometry
| Parameter | Performance Metric | Notes |
| Sensitivity | Low (picomole to femtomole) | Enables the detection of trace amounts of metabolites. |
| Precision (RSD) | 5-20% (intra-day), <12% (inter-day)[5] | Varies depending on the analyte, matrix, and instrument. |
| Dynamic Range | 3-5 orders of magnitude | Wide dynamic range allows for the simultaneous measurement of metabolites with vastly different concentrations. |
| Resolution | High (up to 100,000)[3] | High-resolution instruments can distinguish between isotopologues with very small mass differences. |
Experimental Protocol: LC-MS Analysis of this compound Labeled Metabolites
-
Sample Preparation:
-
Quench metabolism rapidly, for example, by snap-freezing cell cultures or tissues in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.
-
Centrifuge the extract to pellet proteins and other cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
-
LC Separation:
-
Use a chromatography column appropriate for polar metabolites, such as a HILIC or a reversed-phase C18 column with an ion-pairing agent.
-
Establish a gradient elution profile to separate D-Ribose and its downstream metabolites from other cellular components.
-
-
MS Detection:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Operate the instrument in negative ion mode for optimal detection of sugar phosphates.
-
Acquire data in both full scan mode to identify all labeled species and in targeted MS/MS mode to confirm the identity of specific metabolites.
-
-
Data Analysis:
-
Identify peaks corresponding to this compound and its labeled downstream metabolites based on their accurate mass and retention time.
-
Correct for the natural abundance of stable isotopes.
-
Calculate the fractional enrichment of the d5 label in each metabolite.
-
Orthogonal Validation Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful orthogonal technique for validating MS-based findings. While generally less sensitive than MS, NMR is highly quantitative, non-destructive, and provides unique structural information, including the positional distribution of isotopes within a molecule.[5][6][7][8][9][10]
Quantitative Performance of NMR Spectroscopy
| Parameter | Performance Metric | Notes |
| Sensitivity | High (micromole to millimole) | Lower sensitivity compared to MS. |
| Precision (RSD) | 1-5% | Highly reproducible and quantitative.[9] |
| Dynamic Range | 2-3 orders of magnitude | More limited dynamic range than MS. |
| Resolution | High | Excellent for resolving positional isotopomers.[7] |
Experimental Protocol: NMR Analysis of this compound Labeled Metabolites
-
Sample Preparation:
-
Follow the same initial quenching and extraction procedures as for MS analysis. Larger sample amounts may be required due to the lower sensitivity of NMR.
-
Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS).
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) 1H and/or 13C NMR spectra to identify and quantify major metabolites.
-
For detailed isotopomer analysis, acquire two-dimensional (2D) NMR spectra, such as 1H-13C HSQC, which can resolve signals from specific carbon-proton pairs.
-
-
Data Analysis:
-
Identify and assign peaks corresponding to D-Ribose and its metabolites using spectral databases and by comparing with standards.
-
Integrate the peak areas to determine the relative concentrations of different isotopologues.
-
The position of the deuterium labels can be inferred from the changes in the 1H and 13C chemical shifts and coupling patterns.
-
Orthogonal Validation Method 2: Biochemical Assays
Enzymatic and biochemical assays provide a functional validation of the metabolic pathway activity inferred from stable isotope tracing. These assays measure the activity of key enzymes in the PPP or the concentration of related metabolites, offering an independent line of evidence to support the tracing data.
Quantitative Performance of Biochemical Assays
| Parameter | Performance Metric | Notes |
| Sensitivity | Varies widely (nanomole to micromole) | Dependent on the specific assay and detection method (e.g., absorbance, fluorescence). |
| Precision (RSD) | 5-15% | Can be influenced by factors such as enzyme stability and pipetting accuracy. |
| Dynamic Range | 1-2 orders of magnitude | Typically narrower than MS or NMR. |
Experimental Protocol: Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay
This assay measures the activity of the rate-limiting enzyme in the oxidative PPP.
-
Sample Preparation:
-
Prepare cell or tissue lysates that preserve enzyme activity.
-
Determine the total protein concentration of the lysate for normalization.
-
-
Assay Procedure:
-
In a microplate, combine the cell lysate with a reaction buffer containing glucose-6-phosphate (the substrate) and NADP+ (the cofactor).
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
-
Data Analysis:
-
Calculate the rate of NADPH production from the linear portion of the absorbance curve.
-
Normalize the enzyme activity to the total protein concentration to allow for comparison between samples.
-
Visualizing the Workflow and Logic
To better understand the interplay of these validation methods, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between the primary and orthogonal techniques.
Caption: Experimental workflow for this compound tracing and orthogonal validation.
Caption: Logical relationship of orthogonal validation methods for this compound tracing.
Conclusion
References
- 1. Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects. | Semantic Scholar [semanticscholar.org]
- 2. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 5. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR spectroscopy for metabolomics in the living system: recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bionmr.unl.edu [bionmr.unl.edu]
Safety Operating Guide
Proper Disposal of D-Ribose-d5: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for D-Ribose-d5, a deuterated form of D-Ribose. The information presented here is intended to ensure the safety of laboratory personnel and compliance with standard environmental regulations. Given that this compound is an isotopically labeled, non-radioactive compound, its chemical and toxicological properties are considered equivalent to those of D-Ribose. Safety data sheets (SDS) for D-Ribose consistently classify it as a non-hazardous substance.
Key Chemical and Physical Properties
For safe handling and disposal, it is crucial to be aware of the fundamental properties of D-Ribose. The following table summarizes the key quantitative data.
| Property | Value |
| Molecular Formula | C₅H₅D₅O₅ |
| Molecular Weight | 155.16 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 88-92 °C |
| Solubility | Soluble in water, slightly soluble in ethanol, insoluble in ether.[1] |
Disposal of this compound
As a non-hazardous substance, the disposal of this compound does not require specialized hazardous waste procedures. The primary principle is to adhere to local and national regulations for non-hazardous solid waste.
Spill and Waste Handling
In the event of a spill, the material should be collected in a dry form. Avoid generating dust. The spilled material, along with any contaminated absorbent materials, should be placed in a suitable, closed container for disposal.
Unused or waste this compound should be disposed of in its original container or a clearly labeled, sealed container. It is imperative not to mix this compound waste with other chemical waste, particularly hazardous materials. This prevents cross-contamination and ensures that the waste stream is correctly identified as non-hazardous.
Empty containers that previously held this compound should be handled as if they contain residual product. They should be securely closed and disposed of in accordance with institutional guidelines for non-hazardous solid waste.
Disposal Decision Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound in a laboratory setting. This workflow is designed to ensure that all safety and regulatory considerations are met.
Experimental Protocols
As this document focuses on disposal procedures, no experimental protocols are cited. The guidance provided is based on safety data sheets and general laboratory safety practices for non-hazardous chemicals. Always consult your institution's specific waste management protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
